Apalcillin (sodium)
Description
Historical Context of Apalcillin (B1665124) (Sodium) Discovery and Development
The emergence of apalcillin is a direct result of decades of research aimed at overcoming the limitations of natural penicillins. Its history is embedded within the broader narrative of antibiotic discovery and the scientific race against evolving bacterial resistance.
The journey of β-lactam antibiotics began with Alexander Fleming's discovery of penicillin in 1928 from the mold Penicillium notatum. nih.govacs.org The introduction of purified penicillin G in the 1940s revolutionized medicine but was soon met with challenges, including a limited spectrum of activity and the emergence of penicillin-resistant bacteria, primarily through the production of β-lactamase enzymes. reactgroup.orgwikipedia.org
This spurred the era of semisynthetic penicillins, made possible by the isolation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA). karger.comnews-medical.net This crucial development allowed chemists to modify the side chains of the penicillin structure, leading to new generations of antibiotics with tailored properties. news-medical.net
First-Generation (Penicillinase-Resistant): The 1960s saw the introduction of penicillins like methicillin (B1676495) and oxacillin, designed specifically to resist the β-lactamase enzymes produced by staphylococci. nih.govkarger.com
Second-Generation (Aminopenicillins): Later in the 1960s, aminopenicillins such as ampicillin (B1664943) and amoxicillin (B794) were developed. nih.gov These possessed a broader spectrum of activity, extending to various Gram-negative bacteria like Escherichia coli and Haemophilus influenzae. patsnap.comnih.gov
Third-Generation (Extended-Spectrum Penicillins): The quest for reliable activity against more resistant Gram-negative bacteria, especially Pseudomonas aeruginosa, led to the development of carboxypenicillins (e.g., carbenicillin (B1668345), ticarcillin) and, subsequently, the more potent ureidopenicillins (e.g., mezlocillin (B1676548), azlocillin (B1666447), piperacillin (B28561), and apalcillin). patsnap.com Apalcillin belongs to this latter group, which offered a significant advancement in treating infections caused by Pseudomonas and other challenging Gram-negative bacilli. patsnap.comnih.gov
This evolutionary path highlights a continuous scientific effort to modify the β-lactam structure in response to emerging clinical needs and bacterial resistance mechanisms. nih.govnih.gov
Apalcillin (also known as PC-904) was first reported in 1975 by researchers at Sumitomo Chemical in Japan. patsnap.comantibioticdb.com Initial studies focused on defining its antibacterial spectrum and potency, particularly in comparison to existing penicillins.
A key focus of pioneering research was apalcillin's efficacy against bacteria that had developed resistance to earlier antibiotics. One study highlighted its activity against carbenicillin- and ampicillin-resistant strains of Gram-negative bacilli. asm.org For instance, among P. aeruginosa strains highly resistant to carbenicillin, a significant portion remained susceptible to apalcillin. asm.org However, these early studies also noted that resistance to apalcillin was already present in some clinical isolates in Japan. asm.org
Further investigations explored its stability against various β-lactamase enzymes. Compared to benzylpenicillin, apalcillin was found to be poorly hydrolyzed by certain β-lactamases. asm.org Specifically, it was more resistant to hydrolysis by the PSE-2 enzyme from P. aeruginosa than piperacillin and azlocillin. nih.gov
The table below summarizes the minimum inhibitory concentration (MIC) values from a comparative study, illustrating the focus of early research on quantifying apalcillin's potency against key pathogens.
| Bacterial Species | Apalcillin MIC50 (µg/ml) | Piperacillin MIC50 (µg/ml) | Azlocillin MIC50 (µg/ml) | Mezlocillin MIC50 (µg/ml) |
| Pseudomonas aeruginosa | 2.0 | 4.0 | 4.0 | 16.0 |
| Acinetobacter spp. | <2.0 | 8.0 | 16.0 | 8.0 |
| Escherichia coli | 4.0 | 4.0 | 16.0 | 4.0 |
| Klebsiella pneumoniae | 8.0 | 8.0 | 32.0 | 8.0 |
| Enterobacter cloacae | 8.0 | 8.0 | 32.0 | 8.0 |
| Data sourced from a 1982 comparative study. nih.gov MIC50 is the minimum concentration required to inhibit the growth of 50% of isolates. |
Role of Semisynthetic Penicillins in Antimicrobial Science
The development of semisynthetic penicillins marked a pivotal turning point in medicine, transforming penicillin from a single, naturally derived compound into a vast and versatile class of antibiotics. karger.comwikipedia.org The ability to chemically modify the side chain of the 6-aminopenicillanic acid (6-APA) nucleus allowed scientists to overcome the primary deficiencies of natural penicillin G. karger.comnews-medical.net
The significance of this scientific advancement is multifaceted:
Expansion of the Antibacterial Spectrum: The most impactful role of semisynthetic penicillins was the expansion of their spectrum of activity. While penicillin G was effective primarily against Gram-positive bacteria, compounds like ampicillin brought many Gram-negative bacteria, such as E. coli, within therapeutic reach for the first time by a penicillin. patsnap.comnih.gov Later, extended-spectrum penicillins, including apalcillin, provided crucial activity against formidable pathogens like Pseudomonas aeruginosa. patsnap.com
Overcoming Antibiotic Resistance: The rise of penicillinase-producing Staphylococcus aureus threatened to render penicillin obsolete. The creation of penicillinase-resistant semisynthetic penicillins, such as methicillin and oxacillin, was a direct and successful response to this resistance mechanism, demonstrating that the penicillin core could be chemically shielded from enzymatic degradation. nih.govkarger.com
Improved Pharmacological Properties: Modification of the penicillin structure also allowed for the enhancement of its physicochemical properties. For example, some semisynthetic penicillins were designed for better oral absorption compared to the acid-labile penicillin G. karger.com
In essence, the advent of semisynthetic penicillins established a paradigm of rational drug design in antibiotic development. karger.com It proved that a natural product's core structure could be systematically altered to create a portfolio of drugs with specific, desirable attributes, thereby maintaining the clinical utility of the β-lactam class in the face of an ever-evolving microbial landscape. nih.govkarger.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C25H22N5NaO6S |
|---|---|
Molecular Weight |
543.5 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(4-oxo-1H-1,5-naphthyridine-2-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C25H23N5O6S.Na/c1-25(2)19(24(35)36)30-22(34)18(23(30)37-25)29-21(33)16(12-7-4-3-5-8-12)28-20(32)14-11-15(31)17-13(27-14)9-6-10-26-17;/h3-11,16,18-19,23H,1-2H3,(H,27,31)(H,28,32)(H,29,33)(H,35,36);/q;+1/p-1/t16-,18-,19+,23-;/m1./s1 |
InChI Key |
XZXOXPLCIYLUCW-IVIVEXLBSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=CC(=O)C5=C(N4)C=CC=N5)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CC(=O)C5=C(N4)C=CC=N5)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Synthetic Chemistry and Biosynthetic Precursors of Apalcillin Sodium
Overview of Synthetic Pathways
The industrial production of Apalcillin (B1665124), like other semisynthetic penicillins, relies on a combination of fermentation and chemical synthesis. The core structure is produced biologically, which is then chemically modified to yield the final active pharmaceutical ingredient.
Key Precursors: 6-Aminopenicillanic Acid (6-APA) Fermentation
The foundational precursor for Apalcillin is 6-aminopenicillanic acid (6-APA). taylorandfrancis.comwikipedia.org 6-APA is the core nucleus of all penicillins and is produced on a large scale through the fermentation of Penicillium chrysogenum. taylorandfrancis.comslideshare.net Initially, penicillin G or penicillin V is produced by the fungus. taylorandfrancis.com In a subsequent step, the acyl group from penicillin G or V is cleaved, either chemically or, more commonly, enzymatically using penicillin acylase, to yield 6-APA. taylorandfrancis.comscialert.netbrieflands.com
The production of 6-APA is a critical and multi-step process that includes:
Fermentation: Cultivation of P. chrysogenum under controlled conditions to produce penicillin G or V. slideshare.net
Extraction and Purification: Isolation of the penicillin from the fermentation broth.
Enzymatic Deacylation: The use of immobilized penicillin G acylase (PGA) to hydrolyze penicillin G to 6-APA and phenylacetic acid. scialert.netcore.ac.uk This enzymatic approach is favored over chemical methods as it is more environmentally friendly and operates under milder conditions. brieflands.com
Crystallization: Isolation of 6-APA as a crystalline solid. scialert.net
Chemical Modification Stages in Industrial Synthesis
Once 6-APA is obtained, it undergoes a series of chemical modifications to build the final Apalcillin molecule. A key step involves the acylation of the 6-amino group of 6-APA. nih.gov
The synthesis of Apalcillin specifically involves the following key chemical steps:
Preparation of an intermediate: D-phenylglycyl chloride hydrochloride is reacted with phenacyl 6-aminopenicillanate hydrochloride in the presence of sodium bicarbonate to form 6-D-α-aminobenzylpenicillin phenacyl ester. chemicalbook.com
Acylation: The resulting ester is then reacted with 4-hydroxy-1,5-naphthyridine-3-carboxylic acid N-succinimide ester in the presence of triethylamine. This step attaches the characteristic side chain to the penicillin nucleus. chemicalbook.com
Deprotection: The phenacyl protecting group is subsequently removed using sodium thiophenoxide to yield the Apalcillin free acid. chemicalbook.com
This multi-step chemical transformation highlights the complexity involved in creating the final, intricate structure of Apalcillin. consensus.app
Sodium Salt Formation Processes
To enhance its water solubility for parenteral administration, Apalcillin is converted to its sodium salt. ontosight.ai This is typically achieved through a neutralization reaction. The Apalcillin free acid is reacted with a sodium-containing base, such as sodium bicarbonate or sodium hydroxide (B78521), under an inert atmosphere like nitrogen. vulcanchem.comresearchgate.net Another method involves the use of sodium methoxide (B1231860) in a suitable solvent system, which leads to the crystallization of the sodium salt. google.com The resulting Apalcillin sodium is then isolated, dried, and prepared for pharmaceutical use. dsir.gov.in
Stereochemical Considerations in Apalcillin (Sodium) Synthesis
The biological activity of Apalcillin is highly dependent on its specific stereochemistry. The core penam (B1241934) nucleus has three chiral centers at positions 2, 5, and 6. wikipedia.org The stereochemistry at the 6-position is crucial and is derived from the naturally produced 6-APA, which has a (2S, 5R, 6R) configuration. wikipedia.orggoogle.com
Furthermore, the side chain of Apalcillin also contains a chiral center. The synthesis starts with the D-(-)-epimer of α-aminobenzylpenicillin, ensuring the correct stereochemistry in the final product. chemicalbook.comgoogle.com Maintaining the integrity of these stereocenters throughout the synthetic process is critical to ensure the efficacy of the final drug.
Advances in Synthesis Methodologies for Apalcillin (Sodium) and Analogues
The field of synthetic chemistry is continuously evolving, with ongoing research focused on developing more efficient, cost-effective, and environmentally friendly methods for producing existing drugs and novel analogues.
Development of Novel Synthetic Routes
Recent advancements in synthetic methodology, such as organocascade catalysis and the use of computational tools, are paving the way for the creation of complex molecules with greater efficiency. consensus.apprsc.org While specific novel routes for Apalcillin are not extensively detailed in recent literature, the general trends in β-lactam synthesis are applicable. These include the development of new catalytic systems, such as those based on palladium, and the use of chemoenzymatic approaches that combine the selectivity of enzymes with the versatility of chemical reactions. brieflands.commdpi.com
The synthesis of novel penicillin analogues often involves modifying the side chain attached to the 6-APA nucleus. mdpi.comnih.gov For instance, researchers have synthesized new penicillin derivatives by condensing 6-APA with various non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov These efforts aim to create compounds with improved properties. The development of robust and versatile synthetic methods is crucial for exploring the structure-activity relationships of new analogues and for the efficient production of these novel compounds. cetya-therapeutics.comuochb.cz
Optimization of Reaction Conditions and Yields
The industrial synthesis of semi-synthetic penicillins like Apalcillin is a complex process where the optimization of reaction conditions is paramount to ensure high yields, purity, and cost-effectiveness. numberanalytics.comexactmer.com Research and process development efforts are continuously focused on fine-tuning various parameters that influence the outcome of the chemical reactions involved. numberanalytics.com While specific proprietary data on the optimization of Apalcillin synthesis is not extensively published, the principles can be understood by examining the optimization of closely related β-lactam antibiotics, such as ampicillin (B1664943) and amoxicillin (B794). The core of the synthesis involves the acylation of 6-aminopenicillanic acid (6-APA), and the strategies to enhance the efficiency of this reaction are broadly applicable.
Key parameters that are manipulated to optimize the synthesis include the type and amount of catalyst, the solvent system, temperature, pH, and the ratio of reactants. nih.govnumberanalytics.com The goal is to maximize the formation of the desired product while minimizing side reactions and the formation of impurities. mdpi.com
Influence of Catalysts
Catalysts are crucial in chemical synthesis for accelerating reaction rates and improving selectivity without being consumed in the reaction. energy.gov In the synthesis of penicillins, both chemical and enzymatic catalysts are employed. The choice of catalyst can significantly impact the reaction's efficiency and the final yield. mdpi.comfrontiersin.org For instance, in related enzymatic syntheses, immobilized penicillin G acylase is a common choice. scielo.brnih.govucsc.cl Optimization studies on ampicillin synthesis have shown that the type and concentration of the catalyst are critical variables. researchgate.net Adjusting the catalyst can lead to higher reaction rates and better control over the reaction pathway, thus increasing the yield of the desired antibiotic. mdpi.com
Effect of Solvents
The solvent plays a multifaceted role in a chemical reaction; it dissolves reactants, influences reaction rates, and can even affect the reaction mechanism and equilibrium. numberanalytics.comnumberanalytics.com The polarity, acidity, and basicity of the solvent are key properties that are considered during optimization. numberanalytics.com In the synthesis of β-lactam antibiotics, which often involves both polar and non-polar reagents, the choice of solvent or a mixture of solvents is critical. nih.gov For example, in the enzymatic synthesis of ampicillin, the use of organic co-solvents like ethylene (B1197577) glycol has been shown to increase the yield by shifting the reaction equilibrium towards synthesis and reducing water-dependent side reactions like hydrolysis. nih.govucsc.cltsijournals.com The concentration of the co-solvent itself is a parameter that requires careful optimization to maximize the yield. tsijournals.com
Impact of Temperature and pH
Temperature and pH are fundamental parameters that control the kinetics and thermodynamics of chemical reactions. numberanalytics.com An increase in temperature generally increases the reaction rate, but excessively high temperatures can lead to the degradation of reactants or products, particularly heat-sensitive molecules like penicillins, resulting in lower yields. numberanalytics.com Conversely, lower temperatures might favor product stability and selectivity but can lead to impractically slow reaction rates. scielo.br
For instance, studies on the enzymatic synthesis of ampicillin revealed that the highest yield was achieved at 4°C, while the best productivity was at 25°C. scielo.br This highlights a common trade-off in process optimization between yield and reaction speed. The optimal temperature is therefore a compromise that provides an acceptable yield in a reasonable timeframe. scielo.br
Reactant Ratio and Concentration
The stoichiometry and concentration of reactants are also key variables for optimization. In the synthesis of Apalcillin, this would primarily involve the ratio of the side-chain precursor to the 6-aminopenicillanic acid (6-APA) nucleus. An excess of one reactant might be used to drive the reaction to completion, but this can also lead to increased costs and more complex purification processes. Optimization studies for ampicillin have explored various ratios of the side-chain ester to 6-APA to find the ideal balance for maximizing product formation. researchgate.net
The following data tables, derived from research on the enzymatic synthesis of ampicillin, illustrate how the optimization of these parameters can influence the reaction yield. While this data is for a related penicillin, it provides a clear indication of the optimization principles that would apply to Apalcillin synthesis.
Table 1: Effect of Temperature and pH on Ampicillin Synthesis Yield
| Temperature (°C) | pH | Yield (%) | Reference |
| 4 | 6.5 | 56.9 | scielo.br |
| 25 | 6.5 | 41.4 | scielo.br |
| <26 | 6.0 | 58 | nih.govucsc.cl |
| 30 | 6.0 | 51 | nih.govucsc.cl |
This table showcases the interplay between temperature and pH in the enzymatic synthesis of ampicillin. A lower temperature of 4°C resulted in the highest yield, though a higher temperature of 25°C provided better productivity. scielo.br
Table 2: Influence of Organic Co-solvents on Ampicillin Synthesis
| Co-solvent | Optimal pH | Optimal Temperature (°C) | Maximum Yield (%) | Reference |
| Ethylene Glycol | 6.0 | <26 | 58 | nih.govucsc.cl |
| Glycerol | 6.0 | 30 | 51 | nih.govucsc.cl |
| 1,2-Propanediol | 6.6 | <26 | 46 | nih.govucsc.cl |
This table demonstrates how the choice of an organic co-solvent and the subsequent re-optimization of pH and temperature can significantly affect the maximum achievable yield in ampicillin synthesis. nih.govucsc.cl
Table 3: Impact of Reactant Ratio and Substrate on Ampicillin Synthesis
| 6-APA:PGME Ratio | Temperature (°C) | pH | Yield (%) | Reference |
| 1:3 | 25 | 6.0 | ~88 | researchgate.net |
| 2:6 | 25 | 6.0 | 91.1 | researchgate.net |
(Where PGME is Phenylglycine methyl ester, the side-chain precursor for ampicillin) This table indicates that the ratio of the core nucleus (6-APA) to the side-chain precursor (PGME) is another critical factor to optimize for achieving high yields. researchgate.net
Molecular Mechanisms of Action of Apalcillin Sodium
Interaction with Penicillin-Binding Proteins (PBPs)
The primary mechanism of action for Apalcillin (B1665124), like other beta-lactam antibiotics, is the inhibition of penicillin-binding proteins (PBPs). PBPs are a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.
Apalcillin's interaction with PBPs is characterized by the formation of a stable, covalent bond. The strained beta-lactam ring of Apalcillin is susceptible to nucleophilic attack by a serine residue located within the active site of the PBP. This reaction results in the acylation of the serine residue, forming a penicilloyl-enzyme complex. This covalent modification effectively inactivates the PBP, rendering it unable to perform its enzymatic function in cell wall synthesis. This irreversible binding is a key feature of the bactericidal activity of penicillins.
The inactivation of PBPs by Apalcillin directly disrupts the biosynthesis of peptidoglycan. PBPs catalyze the transpeptidation reaction, which involves the formation of cross-links between adjacent peptide side chains of the peptidoglycan polymer. These cross-links are vital for the strength and rigidity of the cell wall. By inhibiting this process, Apalcillin weakens the cell wall, making the bacterium susceptible to osmotic lysis and leading to cell death. The inhibition of peptidoglycan cross-linking is a hallmark of the mechanism of action for all penicillin antibiotics. nih.govnih.gov
The efficacy of Apalcillin against different bacterial species is influenced by its binding affinity to the various PBPs present in those organisms. Bacteria possess multiple types of PBPs, each with specific roles in cell wall synthesis, such as elongation, septation, and maintaining cell shape. The affinity of a beta-lactam antibiotic for these different PBPs can vary, which in turn affects its antibacterial spectrum and the morphological changes it induces in bacteria.
For instance, in Pseudomonas aeruginosa, a notable pathogen, different penicillins exhibit varied binding preferences for its array of PBPs. While specific binding affinity data for Apalcillin across a wide range of bacteria is not extensively detailed in the available literature, studies on related penicillins in P. aeruginosa have shown preferential binding to certain PBPs like PBP3 and PBP4, with more modest binding to others. The table below illustrates the concept of differential PBP binding for various beta-lactams in Pseudomonas aeruginosa, highlighting the complexity of these interactions.
| β-Lactam Antibiotic | Primary PBP Targets in P. aeruginosa | Observed Effect |
|---|---|---|
| Carbapenems (e.g., Imipenem, Meropenem) | PBP2, PBP3, PBP4, PBP5/6 | Broad and extensive binding |
| Cephalosporins (e.g., Ceftazidime) | PBP1a, PBP3 | Selective binding |
| Penicillins (e.g., Piperacillin) | PBP3, PBP4 | Preferential binding |
| Monobactams (e.g., Aztreonam) | PBP3 | Highly selective binding |
This table is illustrative of the concept of differential PBP affinity in P. aeruginosa and is based on findings for various classes of β-lactam antibiotics.
Similarly, in Gram-positive bacteria like Streptococcus pneumoniae, resistance to penicillins is often mediated by alterations in PBPs that lead to decreased binding affinity. The affinities of penicillins for PBP1a, PBP2b, and PBP2x are crucial determinants of their activity against this organism.
Cellular Permeability and Bacterial Cell Wall Transit
For Apalcillin to reach its PBP targets in the periplasmic space of Gram-negative bacteria, it must first traverse the outer membrane. This represents a significant permeability barrier that can influence the antibiotic's effectiveness.
Apalcillin is an aminopenicillin, characterized by the presence of an α-aminobenzyl side chain. This chemical feature plays a crucial role in its ability to penetrate the outer membrane of Gram-negative bacteria. The transit across this membrane is facilitated by porin channels, which are water-filled protein channels that allow the passage of small, hydrophilic molecules. The zwitterionic nature of the α-aminobenzyl side chain at physiological pH is thought to enhance the diffusion of Apalcillin through these porin channels. Studies on ampicillin (B1664943), which shares this side chain, have shown that this group facilitates movement through porins like OmpF in Escherichia coli. The physicochemical properties of the side chain, including its size, charge, and hydrophobicity, are critical determinants of the rate of diffusion.
Bactericidal Activity and Time-Dependent Effects
Apalcillin, an acylureidopenicillin, exerts its antibacterial effect through a bactericidal mechanism of action, primarily by inhibiting the synthesis of the bacterial cell wall. This action is characteristic of beta-lactam antibiotics, which target penicillin-binding proteins (PBPs) essential for the integrity of the peptidoglycan layer of the cell wall. The efficacy of such antibiotics is often best described by their time-dependent killing effect, where the duration that the drug concentration remains above the Minimum Inhibitory Concentration (MIC) is a key determinant of therapeutic success.
While specific time-kill kinetic studies for Apalcillin are not extensively detailed in publicly available literature, its activity profile is consistent with that of other beta-lactams, indicating a time-dependent bactericidal action. This means that the rate and extent of bacterial killing increase as the duration of exposure to concentrations above the MIC is prolonged, rather than being driven by high peak concentrations of the drug.
The potent in vitro activity of Apalcillin against a range of clinically significant pathogens, particularly gram-negative bacteria, has been well-documented. Its efficacy is demonstrated by the low MIC values required to inhibit the growth of these organisms. For instance, Apalcillin has shown marked activity against Pseudomonas aeruginosa, a challenging opportunistic pathogen.
In comparative studies, the susceptibility of various gram-negative bacilli to Apalcillin has been established. The following table summarizes the percentage of susceptible strains at a concentration of ≤ 64 micrograms per ml.
| Bacterial Group | Percentage of Susceptible Strains (≤ 64 µg/ml) |
|---|---|
| Enterobacteriaceae | 90% |
| Randomly Selected Pseudomonas aeruginosa | 100% |
| Multi-drug-resistant Pseudomonas aeruginosa | 100% |
| Other nonfermenters and Aeromonas hydrophila | 99% |
Further research has highlighted Apalcillin's superior activity against Pseudomonas aeruginosa when compared to other penicillins. A study evaluating 107 clinical isolates of P. aeruginosa found 97% to be susceptible to Apalcillin. nih.gov This high level of activity underscores its potent bactericidal nature against this key pathogen.
The bactericidal effect of beta-lactam antibiotics like Apalcillin is initiated by their binding to PBPs, which leads to the inhibition of the final transpeptidation step in peptidoglycan synthesis. This disruption of the cell wall structure ultimately results in cell lysis and bacterial death. The time-dependent nature of this process implies that maintaining antibiotic concentrations above the MIC for a significant portion of the dosing interval is crucial for maximizing the bactericidal outcome.
In Vitro Antimicrobial Spectrum and Efficacy of Apalcillin Sodium
Spectrum Against Gram-Positive Bacterial Strains
Apalcillin (B1665124) exhibits activity against several Gram-positive bacteria, although its efficacy can be compromised by the production of β-lactamase enzymes.
Activity Against Staphylococcus Species (e.g., Staphylococcus aureus)
Apalcillin's effectiveness against Staphylococcus aureus is largely dependent on whether the strain produces β-lactamase. nih.gov It is generally not effective against β-lactamase-producing strains of Staphylococcus species. nih.gov In studies, apalcillin has shown to be active against oxacillin-susceptible staphylococci. core.ac.uk However, for oxacillin-resistant S. aureus, apalcillin is not consistently effective. nih.gov
Activity Against Streptococcus Species (e.g., Streptococcus pneumoniae)
Apalcillin is active against most non-enterococcal Streptococcus species, inhibiting them at concentrations of less than 1 µg/ml. amanote.com This includes activity against Streptococcus pneumoniae. hres.ca
Evaluation of Minimum Inhibitory Concentrations (MICs)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The MIC90, the concentration at which 90% of isolates are inhibited, for non-enterococcal streptococci was found to be ≤1 µg/ml. amanote.com For Streptococcus faecalis and Streptococcus faecium, the MIC90 was 3.1 µg/ml, although some isolates had an MIC of 25 µg/ml. amanote.com
Table 1: Apalcillin MICs for Gram-Positive Bacteria
| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|---|---|
| Non-enterococcal Streptococcus spp. | ≤1 amanote.com | ||
| Streptococcus faecalis | 3.1 amanote.com | ||
| Streptococcus faecium | 3.1 amanote.com |
Spectrum Against Gram-Negative Bacterial Strains
Apalcillin demonstrates significant activity against a wide range of Gram-negative bacteria, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa.
Activity Against Enterobacteriaceae (e.g., Escherichia coli, Klebsiella, Proteus mirabilis, Salmonella)
Apalcillin is active against many species of Enterobacteriaceae. nih.gov For the majority of Enterobacteriaceae, the MIC50 is less than 6.3 µg/ml. amanote.com However, MIC90 values can range from 6.3 to over 100 µg/ml. amanote.com The activity of apalcillin against Escherichia coli is comparable to that of mezlocillin (B1676548) and piperacillin (B28561). nih.gov Against Klebsiella species, apalcillin inhibited 50% of organisms at a concentration of 6.3 µg/ml, which is similar to piperacillin. nih.gov The activity of apalcillin against Proteus mirabilis is similar to other penicillins. nih.gov Apalcillin also shows activity against Salmonella species. amanote.com However, some strains of E. coli, Klebsiella pneumoniae, and Proteus mirabilis have shown resistance to apalcillin. asm.org The production of β-lactamase can significantly impact apalcillin's effectiveness, with an increase in MIC and MBC values observed in β-lactamase-producing isolates, especially with a higher inoculum size. amanote.com
Activity Against Pseudomonas aeruginosa
Apalcillin is notably active against Pseudomonas aeruginosa. nih.govnih.gov Studies have shown it to be as active as piperacillin, cefoperazone, and cefsulodin (B1200230) against this organism, inhibiting 90% of isolates at a concentration of 25 µg/ml. nih.gov In one study, 97% of P. aeruginosa isolates were found to be susceptible to apalcillin. nih.govasm.orgasm.org Another study reported an MIC90 of 2.0 µg/ml against P. aeruginosa. nih.gov Apalcillin has also demonstrated activity against carbenicillin-resistant strains of P. aeruginosa. asm.orgnih.gov
Table 2: Apalcillin MICs for Gram-Negative Bacteria
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|---|
| Escherichia coli | 1.6 amanote.comnih.gov | 100 amanote.comnih.gov |
| Klebsiella pneumoniae | 6.3 amanote.comnih.gov | >100 amanote.com |
| Enterobacter spp. | 3.1 amanote.com | >100 amanote.com |
| Proteus mirabilis | 0.4 amanote.com | 0.4 amanote.com |
Considerations for Extended Spectrum β-Lactamase (ESBL) Producing Strains (in vitro context)
Extended-spectrum β-lactamases (ESBLs) are enzymes that confer resistance to a wide range of β-lactam antibiotics, including penicillins and third-generation cephalosporins. researchgate.netidcmjournal.org These enzymes, commonly found in Enterobacteriaceae like Escherichia coli and Klebsiella pneumoniae, have evolved from progenitor β-lactamases and can hydrolyze advanced-generation cephalosporins. researchgate.netbjid.org.br
The in vitro efficacy of Apalcillin against ESBL-producing strains is significantly compromised. As a ureido penicillin, Apalcillin is susceptible to hydrolysis by various plasmid-mediated β-lactamases. amanote.comcapes.gov.br Studies have shown that Apalcillin is hydrolyzed by plasmid β-lactamases, which can lead to an inoculum effect, where the minimum inhibitory concentration (MIC) increases with a higher bacterial load. amanote.com For this reason, standard laboratory testing protocols often recommend that bacteria confirmed to produce ESBLs should be reported as resistant to all penicillins, regardless of the apparent in vitro susceptibility results, due to the high risk of therapeutic failure. bsac.org.uk
However, the combination of Apalcillin with a β-lactamase inhibitor can restore its activity against some ESBL-producing organisms. In one study, the combination of Apalcillin with Ro 48-1220, a novel penam (B1241934) sulfone β-lactamase inhibitor, demonstrated effectiveness against E. coli strains producing extended-spectrum TEM-type enzymes, showing comparable activity to the piperacillin/tazobactam combination. nih.govcore.ac.uk The same study found this combination to be less active against isolates that produced SHV-type β-lactamases. nih.govcore.ac.uk This indicates that the utility of Apalcillin against ESBL producers, even in combination with an inhibitor, is dependent on the specific type of β-lactamase enzyme present. nih.govcore.ac.uk
Comparative In Vitro Studies with Other β-Lactam Antibiotics
The in vitro activity of Apalcillin has been extensively compared to other β-lactam antibiotics against a wide array of bacterial isolates. These studies generally position Apalcillin as a potent agent, particularly against Gram-negative bacteria, with a spectrum of activity often similar or superior to its contemporaries.
Quantitative susceptibility tests involving thousands of clinical isolates have confirmed that Apalcillin and piperacillin share nearly identical spectra of activity. nih.gov However, a significant finding from these large-scale studies is the superior activity of Apalcillin against Pseudomonas aeruginosa and Acinetobacter calcoaceticus subsp. anitratus. nih.govasm.org
Against anaerobic bacteria, Apalcillin's performance is comparable to piperacillin. A study evaluating its efficacy against 324 anaerobic strains found that Apalcillin inhibited 93% of isolates at a concentration of 128 µg/mL. nih.gov It was particularly active against 75% of strains from the Bacteroides fragilis group and nearly all other anaerobes tested. nih.gov
Detailed comparative data from a study evaluating Apalcillin against other penicillins and cephalosporins are presented below. The minimal inhibitory concentrations (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates were determined.
Table 1: Comparative In Vitro Activity of Apalcillin and Other β-Lactams Against Gram-Negative Bacilli (MIC in µg/mL) Data sourced from Neu & Labthavikul, 1982. amanote.com
| Organism (No. of Isolates) | Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
|---|---|---|---|---|
| Escherichia coli (27) | Apalcillin | 0.4 - >100 | 1.6 | 100 |
| Mezlocillin | 1.6 - >100 | 1.6 | 100 | |
| Piperacillin | 1.6 - >100 | 1.6 | 100 | |
| Ticarcillin | 3.1 - >100 | 12.5 | >100 | |
| Klebsiella pneumoniae (31) | Apalcillin | 3.1 - >100 | 6.3 | >100 |
| Mezlocillin | 6.3 - >100 | 12.5 | >100 | |
| Piperacillin | 3.1 - >100 | 6.3 | >100 | |
| Ticarcillin | 25 - >100 | 100 | >100 | |
| Enterobacter cloacae (16) | Apalcillin | 1.6 - >100 | 12.5 | >100 |
| Mezlocillin | 1.6 - >100 | 12.5 | >100 | |
| Piperacillin | 1.6 - >100 | 12.5 | >100 | |
| Ticarcillin | 6.3 - >100 | 50 | >100 | |
| Pseudomonas aeruginosa | Apalcillin | - | - | 25 |
| Piperacillin | - | - | 25 | |
| Cefoperazone | - | - | 25 |
As shown in the table, the activity of Apalcillin against E. coli was similar to that of mezlocillin and piperacillin. amanote.com Against Klebsiella, Apalcillin's MIC₅₀ of 6.3 µg/mL was also comparable to piperacillin. amanote.com Its efficacy against Enterobacter species was similar to mezlocillin and piperacillin and notably greater than that of ticarcillin. amanote.com For P. aeruginosa, Apalcillin demonstrated high activity, equivalent to piperacillin, cefoperazone, and cefsulodin, inhibiting 90% of organisms at a concentration of 25 µg/mL. amanote.com Another study confirmed Apalcillin's high activity against 258 strains of P. aeruginosa, where it was found to be the most active among the penicillins tested. nih.govkarger.com
Further comparative data highlight Apalcillin's potency relative to carbenicillin (B1668345) and piperacillin.
Table 2: Comparative Activity of Apalcillin, Piperacillin, and Carbenicillin (MIC₉₀ in µg/mL) Data sourced from Barry et al., 1985. nih.gov
| Organism | Apalcillin | Piperacillin | Carbenicillin |
|---|---|---|---|
| Pseudomonas aeruginosa | 2.0 | 64 | 256 |
| Acinetobacter calcoaceticus | 2.0 | 16 | 256 |
These findings underscore Apalcillin's significant in vitro advantage against P. aeruginosa and A. calcoaceticus when compared to piperacillin and especially carbenicillin. nih.gov
Molecular Mechanisms of Bacterial Resistance to Apalcillin Sodium
β-Lactamase-Mediated Hydrolysis
The most significant mechanism of resistance to apalcillin (B1665124) is the production of β-lactamase enzymes by bacteria. nih.govvulcanchem.com These enzymes inactivate the antibiotic by hydrolyzing the amide bond within the characteristic four-atom β-lactam ring, rendering the molecule incapable of inhibiting bacterial cell wall synthesis. nih.govreactgroup.org
Identification and Characterization of Specific β-Lactamases (e.g., TEM-1)
A variety of β-lactamases can hydrolyze apalcillin. Among the most common and extensively studied are the plasmid-encoded TEM-1 and TEM-2 β-lactamases. amanote.com The TEM-1 enzyme, in particular, is frequently found in Gram-negative bacteria and is a major contributor to ampicillin (B1664943) resistance. wikipedia.orgnih.gov While apalcillin is susceptible to hydrolysis by TEM-1, some studies suggest it may be a weaker substrate for this enzyme at lower concentrations compared to other penicillins like ampicillin and azlocillin (B1666447). nih.gov This could partially explain why some TEM-1 producing E. coli strains may still show some level of susceptibility to apalcillin. nih.gov
Apalcillin's susceptibility to various β-lactamases is a key determinant of its antibacterial spectrum. It is generally not effective against bacteria that produce high levels of β-lactamases, such as certain strains of Staphylococcus, Haemophilus influenzae, or Neisseria gonorrhoeae. nih.gov However, it has shown some resistance to hydrolysis by the PSE-2 enzyme from P. aeruginosa when compared to piperacillin (B28561) and azlocillin. nih.gov
Table 1: Hydrolytic Activity of Various β-Lactamases on Apalcillin and Other Penicillins
| β-Lactamase | Relative Hydrolysis Rate of Apalcillin | Comparison with Other Penicillins | Bacterial Source Example |
|---|---|---|---|
| TEM-1 | Susceptible | Weaker substrate at low concentrations compared to ampicillin and azlocillin nih.gov | Escherichia coli wikipedia.orgnih.gov |
| TEM-2 | Susceptible | Similar to TEM-1 | Escherichia coli amanote.com |
| PSE-2 | More resistant | More resistant than piperacillin and azlocillin nih.gov | Pseudomonas aeruginosa nih.gov |
| Type 1 | Inhibitory | Apalcillin can inhibit this enzyme | Enterobacter cloacae nih.gov |
Biochemical Mechanisms of β-Lactam Ring Cleavage
The cleavage of the β-lactam ring by serine-based β-lactamases, such as TEM-1, involves a two-step process: acylation and deacylation. nih.gov
Acylation: A serine residue in the active site of the β-lactamase acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. biomolther.orgosti.gov This forms a transient tetrahedral intermediate, which then collapses to form a stable acyl-enzyme adduct, effectively opening the β-lactam ring. osti.gov
Deacylation: A water molecule, activated by a general base within the enzyme's active site, then hydrolyzes the acyl-enzyme intermediate. nih.gov This releases the inactivated antibiotic and regenerates the free enzyme, allowing it to hydrolyze additional antibiotic molecules. biomolther.org
This catalytic cycle efficiently neutralizes the β-lactam antibiotic before it can reach its target PBPs. researchgate.net
Genetic Basis of β-Lactamase Production (e.g., Plasmid-Encoded Genes)
The ability of bacteria to produce β-lactamases is often encoded by genes located on mobile genetic elements, most notably plasmids. nih.govmsdmanuals.com These plasmids can be transferred between different bacteria, including across species, through a process called horizontal gene transfer. researchgate.netmdpi.com This is a primary driver for the rapid spread of antibiotic resistance. nih.gov
The genes for β-lactamases like TEM-1 are frequently found on such plasmids. researchgate.net The presence of these plasmid-encoded genes allows bacteria that were previously susceptible to apalcillin to acquire resistance. nih.gov The level of resistance can be influenced by the number of copies of the plasmid within the bacterial cell and the efficiency with which the β-lactamase gene is expressed. nih.gov
Alterations in Penicillin-Binding Proteins (PBPs)
Another crucial mechanism of resistance to apalcillin involves modifications to the bacterial enzymes known as penicillin-binding proteins (PBPs). patsnap.comnih.gov PBPs are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. wikipedia.org β-lactam antibiotics, including apalcillin, exert their bactericidal effect by binding to and inactivating these enzymes. nih.gov
Structural Modifications of PBP Active Sites
Bacteria can develop resistance by altering the structure of their PBPs through mutations in the genes that encode them. nih.govmdpi.com These mutations can lead to changes in the amino acid sequence of the PBP's active site, the region where the antibiotic normally binds. mdpi.com Such structural modifications can hinder the ability of apalcillin to effectively bind to and inhibit the PBP. researchgate.net This mechanism is a well-documented cause of resistance to β-lactam antibiotics in various bacterial species. nih.gov
Reduced Affinity of Apalcillin (Sodium) for Modified PBPs
The consequence of structural changes in PBPs is a reduced binding affinity of apalcillin for these modified proteins. mdpi.cominfectionsinsurgery.org Even if apalcillin penetrates the bacterial cell, it may not be able to effectively inactivate the altered PBPs, allowing the bacteria to continue synthesizing their cell wall and survive. reactgroup.org
Apalcillin has shown a particularly high affinity for PBP-3 in Escherichia coli and Pseudomonas aeruginosa, which is associated with the formation of filamentous cells. asm.org It also binds well to PBP-1 and PBP-2. capes.gov.brjst.go.jp However, mutations leading to low-affinity PBPs can significantly diminish the efficacy of apalcillin. nih.govla.gov For instance, the emergence of PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) is a classic example of a low-affinity PBP that confers broad resistance to β-lactam antibiotics. infectionsinsurgery.org
**Table 2: Affinity of Apalcillin for Penicillin-Binding Proteins (PBPs) in *Escherichia coli***
| PBP | Relative Affinity of Apalcillin | Functional Consequence of Inhibition |
|---|---|---|
| PBP-1A | Low asm.org | Cell lysis |
| PBP-1Bs | High asm.org | Cell lysis |
| PBP-2 | High asm.org | Formation of spherical cells |
| PBP-3 | High asm.org | Filamentation asm.org |
| PBP-4 | Low asm.org | Non-essential under normal conditions |
| PBP-5/6 | Low asm.org | Carboxypeptidase activity |
Efflux Pump Systems in Bacterial Resistance
Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide array of toxic substances, including antibiotics, from the cell. nih.gov This process lowers the intracellular concentration of the antibiotic, preventing it from reaching its target and exerting its effect. nih.gov In Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii, efflux pumps, particularly those belonging to the Resistance-Nodulation-Division (RND) superfamily, are major contributors to intrinsic and acquired multidrug resistance (MDR). mdpi.commdpi.comfrontiersin.org These pumps can form tripartite complexes that span the inner membrane, periplasm, and outer membrane, efficiently removing drugs like beta-lactams from the cell. nih.govmdpi.com
While the role of efflux pumps in conferring resistance to the broader class of beta-lactam antibiotics is well-established mdpi.com, specific in vitro studies detailing the direct interaction and contribution of particular efflux pump systems to resistance against Apalcillin are not extensively documented in the available scientific literature. The overexpression of pumps like MexAB-OprM in P. aeruginosa is known to be associated with resistance to most anti-pseudomonal beta-lactams, but specific data quantifying its effect on Apalcillin resistance is limited. mdpi.com
Biofilm-Associated Resistance Mechanisms (if relevant to in vitro studies)
Biofilms are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.gov This mode of growth provides significant protection against antimicrobial agents, with bacteria in biofilms being up to 1000 times more resistant than their free-floating (planktonic) counterparts. mdpi.com Resistance within a biofilm is multifactorial and includes several mechanisms. nih.gov The dense matrix can act as a physical barrier, impeding the penetration of antibiotics. mdpi.com Furthermore, the environment within a biofilm, characterized by gradients of nutrients and oxygen, leads to different metabolic states. Cells in deeper layers may be metabolically inactive or slow-growing, making them less susceptible to antibiotics that target active cellular processes. nih.govmdpi.com The close proximity of cells within a biofilm also facilitates horizontal gene transfer, allowing for the rapid spread of resistance genes. frontiersin.org
The formation of biofilms by pathogens such as Acinetobacter baumannii is a known factor in its resistance to multiple drugs. frontiersin.orgmdpi.com However, while the general principles of biofilm-mediated resistance apply to beta-lactam antibiotics, specific in vitro studies focusing solely on the resistance mechanisms of biofilms to Apalcillin are limited. General studies on subgingival biofilm models have shown that resistance increases as the biofilm matures, but these have not singled out Apalcillin for specific analysis.
Synergistic Inhibition with β-Lactamase Inhibitors (in vitro studies)
One of the primary mechanisms of resistance to Apalcillin is its degradation by bacterial enzymes called β-lactamases. To counteract this, Apalcillin can be combined with β-lactamase inhibitors, which are compounds that inactivate these enzymes, thereby restoring the antibiotic's efficacy. researchgate.net In vitro studies have demonstrated significant synergistic activity between Apalcillin and various β-lactamase inhibitors against a range of resistant bacteria. Synergy is typically defined as a fourfold or greater decrease in the Minimum Inhibitory Concentration (MIC) of the antibiotic when used in combination with an inhibitor compared to the antibiotic alone. researchgate.netnih.gov
Research involving the inhibitor YTR 830 (now known as Tazobactam), along with clavulanate and sulbactam, showed promising results. When tested against 34 strains of Enterobacteriaceae and Pseudomonas aeruginosa with known β-lactamases, the combination of YTR 830 with Apalcillin was found to be highly effective. nih.gov This combination was synergistic against strains producing PSE-1, -3, and -4 enzymes. researchgate.net In a separate study against ticarcillin-resistant isolates, the combination of Apalcillin and YTR 830 was notably synergistic against Pseudomonas cepacia. nih.gov However, no synergy was observed against Pseudomonas aeruginosa in that particular study. researchgate.netnih.gov
Another novel inhibitor, Ro 48-1220 , also demonstrated significant synergy with Apalcillin in a large study of 854 bacterial strains. nih.gov The combination was active against nearly all species of the Enterobacteriaceae family tested. nih.gov It was also highly potent against all tested isolates of Pseudomonas aeruginosa, Stenotrophomonas maltophilia, and Acinetobacter species, with MIC90 values (the concentration required to inhibit 90% of isolates) ranging from 0.25 to 4 µg/mL. nih.govresearchgate.net The combination of Apalcillin/Ro 48-1220 was found to be as effective as piperacillin/tazobactam against Escherichia coli that produce extended-spectrum TEM enzymes. nih.gov
Table 1: In Vitro Synergistic Activity of Apalcillin with β-Lactamase Inhibitors YTR 830, Clavulanate, and Sulbactam Synergy defined as a ≥4-fold decrease in the MIC of Apalcillin.
| Bacterial Group/Species | β-Lactamase Inhibitor(s) | Key Finding | Citation(s) |
| Enterobacteriaceae (Class III & V β-lactamases) | YTR 830, Clavulanate | Synergy obtained against most strains. | researchgate.net |
| Enterobacteriaceae (Class I β-lactamases) | YTR 830, Sulbactam | More synergistic than combinations with clavulanate. | researchgate.net |
| Pseudomonas producing PSE-1, -3, -4 enzymes | YTR 830, Clavulanate, Sulbactam | All three inhibitors were synergistic with Apalcillin. | researchgate.net |
| Pseudomonas cepacia | YTR 830 | The combination of Apalcillin-YTR 830 was synergistic. | nih.gov |
| Pseudomonas aeruginosa | YTR 830, Clavulanate, Sulbactam | No synergy was demonstrated in this study. | researchgate.netnih.gov |
Table 2: In Vitro Activity of Apalcillin Combined with β-Lactamase Inhibitor Ro 48-1220 Testing performed with a fixed concentration of Ro 48-1220 at 4 µg/mL.
| Bacterial Group/Species | Apalcillin + Ro 48-1220 Activity | Citation(s) |
| Enterobacteriaceae | Synergy demonstrated for nearly all species (vs. Apalcillin alone). | nih.gov |
| Klebsiella oxytoca | Less active, with an MIC90 of 32 µg/mL. | nih.govresearchgate.net |
| Pseudomonas aeruginosa | Highly potent, with an MIC90 of 4 µg/mL. | nih.gov |
| Stenotrophomonas maltophilia | Highly potent, with an MIC90 of 4 µg/mL. | nih.govresearchgate.net |
| Acinetobacter species | Highly potent, with an MIC90 of 0.25 µg/mL. | nih.govresearchgate.net |
| E. coli (producing extended-spectrum TEM) | As effective as piperacillin/tazobactam. | nih.gov |
Advanced Analytical Methodologies for Apalcillin Sodium Research
Chromatographic Techniques for Detection and Quantification
Chromatography is a fundamental separation technique that plays a pivotal role in the analysis of complex mixtures. labinsights.nl It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. labinsights.nl For apalcillin (B1665124) (sodium), several chromatographic methods have been developed to achieve high-resolution separation and precise quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of apalcillin and other penicillins due to its specificity, sensitivity, and reproducibility. ijrpc.comasm.orgcapes.gov.br This method utilizes high pressure to force a liquid solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase). labinsights.nl
Various HPLC methods have been established for apalcillin analysis. A common approach involves reversed-phase chromatography, often utilizing a C18 column as the stationary phase. researchgate.netdepauw.edu The mobile phase typically consists of a buffered aqueous solution mixed with an organic modifier, such as acetonitrile (B52724) or methanol. ijrpc.comscispace.com For instance, one method employs a mobile phase of deionized water with 0.1% acetic acid and acetonitrile in an 80:20 v/v ratio, delivered at a flow rate of 1.0 ml/min. ijrpc.com Another method uses a gradient mixture of sodium di-hydrogen orthophosphate and acetonitrile. researchgate.net UV detection is frequently used, with monitoring at wavelengths such as 210 nm, 240 nm, or 254 nm. ijrpc.comresearchgate.netdepauw.edu
The versatility of HPLC allows for the separation of apalcillin from its degradation products, such as penicillenic and penicilloic acids, in under 12 minutes. nih.gov The precision of HPLC analysis is notable, with relative standard deviations often less than 1%. nih.gov
Table 1: Exemplary HPLC Methods for Penicillin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Stationary Phase | Anionic exchange resin | Phenomenex C-18 (50 x 4.6 mm, 3 µm) | Thermo BDS-Hypersil C18 (250mm × 4.6mm, 5µm) |
| Mobile Phase | 0.02 M NaNO3 in 0.01 M borate (B1201080) buffer (pH 9.15) | Deionized water with 0.1% acetic acid and Acetonitrile (80:20 v/v) | Gradient mixture of sodium di-hydrogen orthophosphate and acetonitrile |
| Flow Rate | 0.45 ml/min | 1.0 ml/min | Not Specified |
| Detection | Not Specified | UV at 254 nm | Not Specified |
| Reference | nih.gov | ijrpc.com | researchgate.net |
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering enhanced speed, resolution, and sensitivity compared to conventional HPLC. ijsrtjournal.comajpaonline.com This improvement is primarily achieved by using columns packed with smaller particles (typically less than 2 µm), which necessitates higher operating pressures. ijsrtjournal.comeag.com
UHPLC systems can operate at pressures up to 100 MPa (15,000 psi), allowing for faster analysis times and improved separation efficiency. ijsrtjournal.comeag.com The use of smaller particles leads to a more uniform flow path, reducing band broadening and resulting in sharper, more resolved peaks. chromatographyonline.com This capability is particularly advantageous for the analysis of complex pharmaceutical formulations and for high-throughput screening. chromatographyonline.comresearchgate.net While specific UHPLC methods for apalcillin are not as extensively documented in the provided context, the principles and advantages of the technique make it highly suitable for apalcillin research, offering the potential for two- to five-fold increases in analysis speed and two- to three-fold enhancements in resolution compared to HPLC. chromatographyonline.com
Table 2: Comparison of HPLC and UHPLC Characteristics
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High Performance Liquid Chromatography (UHPLC) |
|---|---|---|
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | Up to 40 MPa (6,000 psi) | Up to 100 MPa (15,000 psi) |
| Analysis Speed | Standard | 2-10 times faster than HPLC |
| Resolution | Good | Higher |
| Sensitivity | Good | Higher |
| Reference | ijsrtjournal.comeag.comchromatographyonline.com | ijsrtjournal.comeag.comchromatographyonline.com |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is another powerful separation technique well-suited for the analysis of charged molecules like apalcillin. nih.govclinicallab.com CE separates analytes based on their differential migration in an electric field within a narrow, fused-silica capillary. unl.edulongdom.org The technique offers high separation efficiency, rapid analysis times, and requires only minute sample volumes. longdom.orgeuropeanpharmaceuticalreview.com
Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed for the analysis of pharmaceuticals. europeanpharmaceuticalreview.com In CZE, separation is based on the charge-to-mass ratio of the analytes. clinicallab.com The versatility of CE allows for its application in various analytical scenarios, including the determination of penicillins in different matrices. scispace.com Detection in CE is commonly achieved using UV absorption, fluorescence, electrochemical methods, or mass spectrometry. nih.gov
Spectroscopic Methods for Characterization and Assay
Spectroscopic techniques are indispensable for the characterization and quantification of apalcillin (sodium). These methods are based on the interaction of electromagnetic radiation with the analyte molecules. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy for Quantification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and environmentally friendly method for the quantitative analysis of pharmaceutical compounds. researchgate.netsapub.orgresearchgate.net This technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present in the molecule. researchgate.net
An innovative FT-IR method has been validated for the quantification of ampicillin (B1664943) sodium in powder for injection, a technique directly applicable to apalcillin due to their structural similarities. sapub.orgpsu.edu This method involves measuring the absorbance of a specific carbonyl band in the infrared spectrum, typically between 1800 and 1700 cm⁻¹. sapub.orgresearchgate.netpsu.edu The sample is prepared as a potassium bromide (KBr) pellet, eliminating the need for organic solvents. sapub.orgnih.gov The method has demonstrated good linearity, precision, and accuracy, making it a viable alternative to chromatographic methods for routine quality control. sapub.orgpsu.edu
Table 3: Key Parameters of FT-IR Method for Penicillin Quantification
| Parameter | Description |
|---|---|
| Technique | Fourier-Transform Infrared (FT-IR) Transmission Spectroscopy |
| Sample Preparation | Potassium Bromide (KBr) pellet |
| Analytical Region | 1800 - 1700 cm⁻¹ (carbonyl band) |
| Advantages | Rapid, non-destructive, no organic solvents |
| Validation | Shown to be linear, precise, and accurate |
| Reference | sapub.orgresearchgate.netpsu.edu |
UV-Vis Spectrophotometric Assays (e.g., NQS Method)
UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of pharmaceutical compounds in solution. mrclab.comtechnologynetworks.com It measures the absorbance of ultraviolet or visible light by a sample. technologynetworks.com The concentration of an analyte is determined by relating its absorbance at a specific wavelength to that of a known standard, often through the creation of a calibration curve. mrclab.com
For the analysis of primary and secondary amines, a spectrophotometric method involving reaction with sodium 1,2-naphthoquinone-4-sulfonate (NQS) can be employed. nih.gov This reaction forms a colored product that can be quantified by measuring its absorbance in the visible region. nih.gov While the specific application of the NQS method to apalcillin is not detailed in the provided context, the principle is applicable to compounds with amine functionalities.
Another approach for the spectrophotometric determination of penicillins in mixtures involves difference spectrophotometry. For instance, ampicillin's absorbance is greater at pH 5 than at pH 9 between 250 and 275 nm, a property that can be exploited for its quantification in the presence of other compounds whose absorbance is not pH-dependent. psu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Degradation Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural identification of organic molecules, including the degradation products of pharmaceuticals like apalcillin. conicet.gov.arnih.govnih.gov This technique provides detailed information about the chemical structure and is often used to characterize degradation products that have been isolated, for instance, by semi-preparative High-Performance Liquid Chromatography (HPLC). researchgate.net
In the context of penicillin-type antibiotics, such as the related compound ampicillin, ¹H NMR has been instrumental in elucidating degradation pathways. researchgate.net For instance, studies on ampicillin degradation under alkaline conditions have used ¹H NMR to characterize the resulting products. researchgate.net This analysis has made it possible to propose detailed degradation pathways. researchgate.net The power of NMR lies in its ability to provide unequivocal structural information without necessarily requiring a reference standard of the impurity, which is often unavailable. conicet.gov.arnih.gov Two-dimensional (2D-NMR) experiments are particularly powerful in solving the complete chemical structure of these novel degradation compounds. conicet.gov.ar
While NMR is a powerful qualitative tool, it has also been applied in quantitative analysis. However, a primary limitation of NMR is its comparatively low sensitivity, especially when compared to mass spectrometry-based methods. conicet.gov.armdpi.com
Mass Spectrometry Approaches
Mass spectrometry (MS) is a highly sensitive and selective analytical technique that is fundamental in the analysis of apalcillin and its byproducts. wikipedia.org It is often coupled with a separation technique like liquid chromatography to enhance its analytical power. wikipedia.org
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry has emerged as a rapid and effective tool for analyzing β-lactam antibiotics and their hydrolysis. frontiersin.orgnih.gov This technique is particularly useful for observing the degradation of the antibiotic by detecting the decrease in the peak corresponding to the intact drug and the appearance of new peaks representing its hydrolysis products. frontiersin.org
In studies of similar β-lactam antibiotics like ampicillin, MALDI-TOF MS has been used to detect the products of hydrolysis. nih.gov For example, the hydrolysis of ampicillin can result in products such as decarboxylated ampicillin and ampicillin with a disrupted amide bond, which can be identified by their specific mass-to-charge ratios in the mass spectrum. nih.gov This methodology allows for the rapid detection of β-lactamase activity, the enzyme responsible for the hydrolysis of the β-lactam ring in many resistant bacteria. frontiersin.orgnih.gov
Table 1: Potential Apalcillin Hydrolysis Products Detectable by MALDI-TOF MS (Hypothetical based on Ampicillin Data) This table is illustrative and based on the reported hydrolysis products of the structurally similar antibiotic, ampicillin. Specific m/z values for apalcillin would need to be determined experimentally.
| Potential Hydrolysis Product | Description of Change | Expected Mass Change |
|---|---|---|
| Apalcillin Penicilloic Acid | Opening of the β-lactam ring | +18 Da (addition of H₂O) |
| Decarboxylated Apalcillin | Loss of the carboxylic acid group | -44 Da (loss of CO₂) |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it a cornerstone for the analysis of pharmaceuticals in complex matrices. wikipedia.org LC-MS and its tandem version, LC-MS/MS, are widely used for the quantitative determination of apalcillin and its metabolites in biological fluids like serum and urine. asm.orgnih.govnih.gov
The development of LC-MS methods for apalcillin involves separating the parent drug from its degradation products on a chromatographic column before detection by the mass spectrometer. asm.orgdokumen.pub For example, a high-pressure liquid chromatography (HPLC) method was developed to determine apalcillin and its two main inactive metabolites, the isomeric forms of penicilloic acids, in human urine. asm.org In research on similar antibiotics, LC-MS/MS has been validated for the quantification in various biological samples, including plasma and jawbone. nih.gov The technique's high sensitivity allows for the detection of trace levels of the compounds. researchgate.net
Method Validation for Research Applications (Linearity, Precision, Accuracy, Robustness, Sensitivity)
For any analytical method to be used in research or quality control, it must be validated to ensure it is suitable for its intended purpose. demarcheiso17025.comeuropa.eu Method validation establishes through documented evidence that the procedure consistently produces a result that meets pre-determined acceptance criteria. demarcheiso17025.com The key parameters for validation, as often guided by ICH (International Council for Harmonisation) guidelines, include linearity, precision, accuracy, robustness, and sensitivity. europa.eusapub.orgcertified-laboratories.com
Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. europa.eu For apalcillin analysis, linearity would be established by preparing a series of standard solutions of known concentrations and plotting the instrument response against the concentration. asm.orgsapub.org The correlation coefficient (r) of the resulting regression line is expected to be close to 1, indicating a strong linear relationship. europa.eusapub.org For example, a validated HPLC method for ampicillin showed linearity over a concentration range of 1.0 to 3.0 mg with a correlation coefficient of 0.9993. psu.edu
Precision: Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). asm.orgsapub.org Precision is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). sapub.org For an HPLC method for apalcillin, within-batch precision was demonstrated with coefficients of variation ranging from 1.1% to 10.2% for concentrations between 185.3 µg/ml and 7.8 µg/ml, respectively. asm.org
Accuracy: Accuracy reflects the closeness of the measured value to the true or accepted reference value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered by the method is calculated. asm.orgsapub.org For apalcillin analysis in serum, recovery rates of 95.1% and 97.7% were achieved for spiked concentrations of 100 µg/ml and 200 µg/ml, respectively. asm.org
Robustness: This parameter assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. sapub.orgelementlabsolutions.com Variations could include changes in mobile phase composition, pH, or column temperature for an LC method. elementlabsolutions.com The method is considered robust if the results remain consistent despite these minor changes. sapub.org
Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net For an HPLC method for apalcillin, the detection limit was approximately 0.5 µg/ml at a detection wavelength of 254 nm. asm.org
Table 2: Summary of Method Validation Parameters for an Apalcillin HPLC Assay Data compiled from a study on the determination of apalcillin in human body fluids. asm.org
| Validation Parameter | Finding | Acceptance Criteria (General) |
|---|---|---|
| Linearity | Linear up to 15 µl injection volume | Correlation coefficient (r) > 0.99 |
| Precision (CV%) | 1.1% - 10.2% | Typically < 15% for biological assays |
| Accuracy (Recovery %) | 95.1% - 99.0% | Typically 85-115% |
| Sensitivity (LOD) | ~0.5 µg/ml (at 254 nm) | Dependent on application requirements |
Chemical Stability and Degradation Pathways of Apalcillin Sodium
Influence of Environmental Factors on Stability
The integrity of the Apalcillin (B1665124) molecule is significantly affected by its chemical environment. Factors such as temperature, pH, and the composition of the solvent system play a crucial role in its rate of degradation.
The degradation of penicillins, including Apalcillin and its close analog Ampicillin (B1664943), generally follows pseudo-first-order kinetics. nih.govresearchgate.netmdpi.com The rate of this degradation is highly dependent on both temperature and pH.
Temperature: An increase in temperature accelerates the degradation process. researchgate.netnih.gov Higher temperatures provide the necessary activation energy for the hydrolytic cleavage of the β-lactam ring. researchgate.net For instance, studies on Ampicillin sodium revealed that at 5°C, a 16 mg/mL solution had a degradation rate of 3.59 ± 1 s⁻¹, whereas a higher concentration of 56 mg/mL degraded faster at 19.6 ± 1 s⁻¹. flinders.edu.au Solutions of Ampicillin sodium are significantly less stable at room temperature (23°C) compared to refrigerated conditions (4°C). nih.gov One study showed a 10% loss of Ampicillin sodium after just 24 hours at 23°C. nih.gov Similarly, amoxicillin (B794), another related antibiotic, showed complete degradation within a couple of hours if the pH exceeds 8, a process that can be accelerated by using hot water (60°C). dechra.dk
pH: The pH of the solution is a critical determinant of stability. The degradation of penicillins is subject to specific-acid and specific-base catalysis, meaning the rate is slowest in a specific pH range and increases in both acidic and alkaline conditions. nih.govmdpi.com For penicillin, degradation is much faster under acidic (pH 4) and alkaline (pH 10) conditions than under neutral (pH 7) conditions. mdpi.com The log k-pH profile for aminopenicillins shows inflection points that correspond to the pKa values of the molecule, with the zwitterionic form often being the most stable. nih.gov Ampicillin, for example, is particularly unstable in acidic environments (pH 1-3) and is also not very stable at a pH greater than 7. actamedicamarisiensis.rosigmaaldrich.com In alkaline solutions (e.g., pH 12), degradation is accelerated, providing a model for studying the potential breakdown pathways that might occur more slowly at a more neutral pH of around 8. researchgate.netnih.gov
Table 1: Influence of pH on Penicillin Degradation Rate Constant (k)
Data illustrates the effect of pH on the degradation rate of penicillin at a constant temperature, showing catalysis in both acidic and alkaline conditions.
| pH | Degradation Rate Constant, k (min⁻¹) | Reference |
|---|---|---|
| 4 | 0.1603 | mdpi.com |
| 7 | 0.0039 | mdpi.com |
| 10 | 0.0485 | mdpi.com |
Apalcillin (sodium) and related compounds like Ampicillin sodium are known to be unstable in aqueous solutions. flinders.edu.auactamedicamarisiensis.ro The choice of solvent or buffer system can significantly impact the degradation rate.
Solutions of Ampicillin sodium (30 mg/mL) have been shown to be more stable in 0.9% sodium chloride (normal saline) than in sterile water for injection. scirp.org After 7 days, samples in normal saline retained about 94% of the initial concentration under refrigerated conditions (CT) and 83% at room temperature (RT). scirp.org In contrast, solutions in sterile water retained only 89% (CT) and 80% (RT) over the same period. scirp.org
The type of buffer used is also critical. Studies on Ampicillin sodium have shown that its stability is influenced by the buffer composition. flinders.edu.ausigmaaldrich.comnih.gov For example, phosphate (B84403) buffers can catalyze the degradation of ampicillin at pH 7, while citrate (B86180) buffers are more suitable at this pH. sigmaaldrich.com Conversely, at pH 5, citrate is not recommended. sigmaaldrich.com Acetate (B1210297) buffers appear to be optimal around pH 6. sigmaaldrich.com The use of a citrate buffer in some ampicillin suspensions has been shown to potentially worsen stability. actamedicamarisiensis.ro The ability of a buffer system to resist pH changes, known as its buffer capacity, is crucial for maintaining the drug's integrity. abraco.org.br
Table 2: Stability of Ampicillin Sodium (30 mg/mL) in Different Intravenous Solutions
Comparison of the remaining percentage of Ampicillin sodium after 7 days of storage at different temperatures in normal saline (NS) and sterile water (SW).
| Solution | Storage Condition | Remaining Concentration after 7 Days | Reference |
|---|---|---|---|
| 0.9% NaCl (NS) | Refrigerated (CT) | ~94% | scirp.org |
| 0.9% NaCl (NS) | Room Temperature (RT) | ~83% | scirp.org |
| Sterile Water (SW) | Refrigerated (CT) | ~89% | scirp.org |
| Sterile Water (SW) | Room Temperature (RT) | ~80% | scirp.org |
Identification and Characterization of Degradation Products
The degradation of Apalcillin results in a variety of products, primarily arising from the cleavage of the β-lactam ring.
The initial and principal step in the degradation of Apalcillin, like other penicillins, is the hydrolysis of the amide bond in the β-lactam ring. researchgate.net This reaction opens the four-membered ring to form the corresponding penicilloic acid. researchgate.net In the case of Apalcillin, this leads to the formation of apalcillin penicilloic acids. asm.org For the closely related Ampicillin, the product is Ampicilloic Acid. flinders.edu.auresearchgate.net
These penicilloic acids can exist as different stereoisomers. flinders.edu.aunih.gov For instance, the degradation of ampicillin in alkaline solution first yields (5R)-penicilloic acid, which can then undergo epimerization at the C-5 position to form the (5S)-isomer. researchgate.netnih.gov High-performance liquid chromatography (HPLC) has been used to identify two isomeric forms of apalcillin penicilloic acid (referred to as metabolites A1 and A2) in urine, which together accounted for approximately 18.1% of the dose excreted within 24 hours. asm.org The formation of these inactive penicilloic acids is a major pathway of degradation. fao.org
Beyond the initial hydrolysis, further reactions can occur, leading to more complex degradation products. Intermolecular reactions between an intact penicillin molecule and the degradation products can lead to the formation of dimers and other polymers. flinders.edu.auresearchgate.net
Another significant degradation product is a diketopiperazine (DKP). flinders.edu.au Specifically for aminopenicillins like Ampicillin, an intramolecular aminolysis can occur where the primary amino group of the side chain attacks the β-lactam carbonyl group. This process, however, is less common than hydrolysis. A more frequently observed pathway involves the cyclization of the side chain of the initially formed penicilloic acid, or cyclization of the dipeptide-like structure of ampicillin itself, to form a piperazine-2,5-dione, a type of DKP. flinders.edu.aufao.org The formation of diketopiperazines is a known degradation pathway for peptides, especially those with a penultimate proline residue, but can also occur in other structures under certain conditions. indiana.edunih.gov
Proposed Mechanisms of Chemical Degradation
The chemical degradation of Apalcillin involves several competing pathways, with the specific mechanism being heavily influenced by pH.
The primary and universal degradation mechanism is the hydrolysis of the β-lactam ring, which is catalyzed by both hydronium ions (acid catalysis) and hydroxide (B78521) ions (base catalysis). researchgate.netnih.gov This irreversible step opens the strained four-membered ring to yield the corresponding penicilloic acid (Ampicilloic Acid for Ampicillin). flinders.edu.au
Once formed, the penicilloic acid is unstable and can undergo further degradation. One pathway involves epimerization at the C-5 position, leading to a mixture of stereoisomers. researchgate.netnih.gov
Another major pathway involves the intramolecular cyclization of the side chain. For aminopenicillins, the amino group on the side chain can attack the carbonyl group of another ampicillin molecule, leading to polymerization. researchgate.net
The formation of a diketopiperazine (piperazine-2,5-dione) is also a key degradation route. flinders.edu.aufao.org This can occur through the intramolecular cyclization involving the α-amino group of the side chain and the carboxyl group, particularly after the thiazolidine (B150603) ring has been opened.
Strategies for Enhancing In Vitro Chemical Stability
The in vitro chemical stability of Apalcillin (sodium), a semi-synthetic penicillin, is a critical factor for its formulation and therapeutic efficacy. Like other β-lactam antibiotics, Apalcillin is susceptible to degradation, primarily through the hydrolysis of the β-lactam ring. nih.gov Strategies to enhance its stability in aqueous solutions focus on controlling factors that influence the rate of this degradation, such as pH, temperature, and the composition of the formulation.
The primary degradation pathway for penicillins in aqueous solution is the opening of the β-lactam ring to form the corresponding penicilloic acid. For Apalcillin, a metabolite designated as A1, which is likely the penicilloic acid derivative, has been identified in human urine. asm.org This metabolite can further convert to an isomeric form, A2, particularly in aqueous solutions at elevated temperatures (e.g., 40°C). asm.org The rate of this degradation is significantly influenced by pH. While specific data for Apalcillin is limited, for penicillins in general, stability is optimal in the slightly acidic to neutral pH range.
Several strategies can be employed to enhance the in vitro stability of Apalcillin (sodium):
pH Control: Maintaining the pH of Apalcillin (sodium) solutions within an optimal range is the most crucial factor for its stability. This is typically achieved through the use of appropriate buffer systems. For instance, a sodium acetate buffer has been used in the chromatographic analysis of Apalcillin to maintain a stable pH. asm.org While the optimal pH for Apalcillin is not extensively documented, for many penicillins, a pH between 6.0 and 7.0 is considered ideal for minimizing degradation. sigmaaldrich.com
Temperature Control: The degradation of Apalcillin (sodium) is accelerated at higher temperatures. asm.org Therefore, storage of Apalcillin solutions at reduced temperatures, such as refrigeration (2-8°C), is a standard practice to slow down the rate of hydrolysis and extend the shelf-life of the reconstituted product.
Formulation with Stabilizing Excipients: The inclusion of specific excipients in the formulation can enhance the stability of Apalcillin (sodium). While research specifically on Apalcillin is not abundant, studies on related penicillins have shown that certain additives can be beneficial. For example, the use of arginine has been patented for stabilizing β-lactam antibiotic formulations. The mechanism of stabilization by such compounds can involve various interactions, including buffering effects and inhibition of degradative reactions.
Lyophilization (Freeze-Drying): To overcome the inherent instability of Apalcillin (sodium) in aqueous solutions, it is commonly supplied as a dry powder for reconstitution. Lyophilization removes water from the product, which is essential for the hydrolytic degradation of the β-lactam ring. This process significantly enhances the long-term stability of the drug.
Protection from Light: While not as critical as pH and temperature, exposure to light can also contribute to the degradation of some pharmaceuticals. Therefore, protecting Apalcillin (sodium) solutions from light may provide additional stability.
Detailed Research Findings:
A study on the determination of Apalcillin and its metabolites in human body fluids provided insight into its degradation. asm.org The major metabolite found was designated as A1, with a subsequent spontaneous conversion to an isomer, A2, in aqueous solution at 40°C. asm.org This suggests that temperature plays a significant role in the degradation pathway beyond simple hydrolysis.
The following table summarizes the identified degradation products of Apalcillin in an aqueous environment as described in the literature.
| Compound Name | Description | Conditions of Formation/Observation | Reference |
| Metabolite A1 | A degradation product of Apalcillin, likely the corresponding penicilloic acid. | Found in urine after administration of Apalcillin. Increases upon enzymatic degradation of Apalcillin with beta-lactamase. | asm.org |
| Metabolite A2 | An isomer of metabolite A1. | Forms spontaneously from metabolite A1 in an aqueous solution at 40°C. | asm.org |
Interactive Data Table:
| Compound Name | Description | Conditions of Formation/Observation |
| Metabolite A1 | A degradation product of Apalcillin, likely the corresponding penicilloic acid. | Found in urine after administration of Apalcillin. Increases upon enzymatic degradation of Apalcillin with beta-lactamase. |
| Metabolite A2 | An isomer of metabolite A1. | Forms spontaneously from metabolite A1 in an aqueous solution at 40°C. |
Further research into the kinetics of Apalcillin degradation under various pH and temperature conditions, as well as the systematic evaluation of different stabilizing excipients, would be beneficial for the development of more robust and stable liquid formulations of Apalcillin (sodium).
Computational and in Silico Studies of Apalcillin Sodium
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structures of compounds and their biological activities. acs.orgacs.org These models are pivotal in drug discovery for predicting the activity of new molecules, thereby saving time and resources. acs.org QSAR models are built by calculating molecular descriptors, which are numerical representations of a molecule's physicochemical properties, and then using statistical methods to link these descriptors to observed activities. stanford.edu
The development of QSAR models for antibacterial agents like Apalcillin (B1665124) aims to identify the key structural attributes required for potent activity. The process involves compiling a dataset of molecules with known antibacterial activities, calculating various molecular descriptors, and then creating a mathematical model that connects them. stanford.edu While comprehensive QSAR studies focusing exclusively on Apalcillin are not extensively detailed in publicly available literature, it has been included as a compound in broader analyses of antibiotics and is a candidate for such modeling approaches. epo.orggoogleapis.com
QSAR studies on the broader class of penicillins have been performed to correlate physicochemical properties with antibacterial activity against various bacterial strains. researchgate.net For instance, a QSAR study on N-arylbenzylimines against P. aeruginosa found that biological activity correlated significantly with molecular size, lipophilicity, and electronic effects. researchgate.net Models for penicillins often utilize descriptors related to lipophilicity (logP) and electronic and steric parameters to predict their minimum inhibitory concentration (pMIC) against bacteria like Streptococcus pneumoniae and Staphylococcus epidermidis. researchgate.net The goal of these models is to predict the potency of new derivatives before their synthesis, guiding the development of more effective antibiotics. acs.org
Table 1: Examples of Descriptor Classes Used in Antibacterial QSAR Models
| Descriptor Category | Examples | Relevance to Activity |
|---|---|---|
| Electronic | Partial charges, Electronegativity, Dipole moment | Governs electrostatic and hydrogen bonding interactions with the target protein. researchgate.net |
| Steric/Topological | Molecular weight, Molecular volume, Shape indices | Defines the size and shape of the molecule, influencing its fit within the binding site. researchgate.net |
| Lipophilicity | LogP, Molar refractivity | Relates to the molecule's ability to cross bacterial membranes and its solubility. researchgate.net |
| Inductive | Inductive electronegativity, Molecular capacitance | Reflects intramolecular electronic effects and polarizability, crucial for interactions. mdpi.com |
A specific and effective class of descriptors used in antibacterial QSAR are 'inductive' descriptors. mdpi.comresearchgate.net These parameters are derived from fundamental atomic properties like covalent radii and electronegativity and are designed to model a wide range of intra- and intermolecular interactions, including those related to size, polarizability, and electronic effects. stanford.edumdpi.comresearchgate.net
Inductive descriptors have been successfully used to build robust QSAR models that can distinguish between compounds with and without antibacterial activity. mdpi.com In one significant study, a set of 34 inductive descriptors was used to train an Artificial Neural Network (ANN). mdpi.com This model achieved 93% correct separation of 249 antibiotics from 408 other drugs. mdpi.com The model was further validated using a set of trial antibiotics, where it confidently assigned their antibacterial character. mdpi.com Notably, a similar ANN-based QSAR model utilizing inductive descriptors correctly classified Apalcillin as an antibiotic with a high prediction value of 0.981 (where a value closer to 1.0 indicates a higher probability of being an antibiotic). acs.orgresearchgate.net This demonstrates the power of inductive descriptors to capture the essential molecular features that define a compound like Apalcillin as an effective antibacterial agent.
Table 2: Selected Inductive QSAR Descriptors for Antibacterial Activity Modeling
| Descriptor Symbol | Description | Physical Meaning |
|---|---|---|
| IE | 'Inductive' Electronegativity | Represents the overall electron-attracting ability of the molecule. |
| Hard | 'Inductive' Hardness | Measures the molecule's resistance to change in its electron distribution. |
| Ctotal | Total Molecular Capacitance | Reflects the molecule's ability to accumulate and distribute charge. |
| Sum(S)+ | Sum of Steric Constants (positively charged atoms) | Quantifies the steric influence of positively charged regions of the molecule. |
| Sum(η)- | Sum of Hardness (negatively charged atoms) | Represents the cumulative hardness of negatively charged atoms. |
Source: Adapted from research on inductive QSAR descriptors. mdpi.com
Molecular Docking and Simulation Studies
Molecular docking and simulation are computational techniques that predict how a ligand (drug) binds to a macromolecular target (protein) and analyze the stability and dynamics of the resulting complex. These methods are crucial for understanding the mechanism of action of Apalcillin at an atomic level.
Apalcillin, like all β-lactam antibiotics, exerts its bactericidal effect by inhibiting Penicillin-Binding Proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. researchgate.netmdpi.com Molecular docking studies simulate the binding process, predicting the preferred orientation of Apalcillin within the PBP active site and estimating the strength of the interaction. The mechanism involves the β-lactam ring of the antibiotic forming a stable covalent acyl-enzyme complex with a critical serine residue in the PBP active site, thereby inactivating the enzyme. mdpi.comnih.gov
While specific docking studies for Apalcillin are not widely published, extensive research on other ureidopenicillins like piperacillin (B28561), azlocillin (B1666447), and mezlocillin (B1676548) provides significant insights. acs.orgnih.gov These studies, particularly against PBP2 from resistant Neisseria gonorrhoeae, reveal that the inhibitory potency of ureidopenicillins is driven by a high rate of the acylation step, rather than strong initial binding affinity. acs.orgnih.govnih.gov The combination of the penicillin core (penam scaffold) and the specific ureido side chain (a 2,3-dioxopiperazine group in piperacillin) is critical for this enhanced acylation. acs.orgnih.gov Research has shown that Apalcillin has a high affinity for PBP1 and PBP3. researchgate.net Docking simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the drug and PBP active site residues that facilitate this inhibitory action.
Table 3: Key PBP Active Site Residues and Their Interactions with β-Lactams
| Residue Type | Example Residue(s) | Role in Binding/Catalysis |
|---|---|---|
| Nucleophilic Serine | Ser403 (in PBP2a) | Forms the covalent bond with the β-lactam ring, inactivating the enzyme. biorxiv.org |
| Oxyanion Hole Residues | Ser403, Thr446 | Stabilize the negative charge on the carbonyl oxygen during the acylation reaction. |
| General Base | Lys406 | Activates the nucleophilic serine by abstracting a proton. |
| Recognition Residues | Arg502, Thr600 | Form hydrogen bonds and other non-covalent interactions with the antibiotic's side chain, influencing specificity and affinity. acs.org |
Note: Residue numbering can vary between different PBPs and bacterial species. This table provides a generalized view based on PBP structural studies.
Conformational analysis and molecular dynamics (MD) simulations provide insights into the flexibility of both the drug and the target protein, as well as the dynamic changes that occur upon binding. researchgate.net MD simulations track the movements of atoms over time, revealing how the protein structure adapts to accommodate the ligand.
Structural studies of PBPs in complex with ureidopenicillins have revealed that these antibiotics can induce significant conformational changes in the protein that are essential for their potent activity, particularly against resistant strains. acs.orgnih.govacs.org For example, crystal structures show that upon binding ureido β-lactams, the β3-β4 loop in PBP2 from resistant N. gonorrhoeae shifts toward the active site. acs.org This movement is hindered when the same PBP interacts with a weaker inhibitor like ceftriaxone, suggesting that the ability of ureidopenicillins to elicit this specific conformational change helps them overcome resistance mechanisms. acs.orgacs.org While specific MD simulations for Apalcillin were not found, this technique is fundamental for studying the stability of the drug-protein complex and understanding the allosteric communications within the protein that lead to the enablement of catalysis or its inhibition. researchgate.netresearchgate.net
Application of Machine Learning and Artificial Neural Networks (ANN) in Apalcillin Research
Machine learning (ML), a subset of artificial intelligence, and specifically Artificial Neural Networks (ANNs), are powerful tools for analyzing complex biological data. google.com In drug discovery, they are used for tasks ranging from hit identification in virtual screening to the development of sophisticated QSAR models. nih.gov
The application of ANNs is particularly relevant to Apalcillin in the context of advanced QSAR modeling. As previously mentioned, ANNs have been successfully used with inductive QSAR descriptors to create models that can accurately classify compounds based on their antibacterial properties. acs.orgmdpi.comresearchgate.net The high accuracy of these models in recognizing known antibiotics, including the specific and correct classification of Apalcillin, underscores the utility of this approach. acs.orgresearchgate.net These models learn complex, non-linear relationships between a molecule's structure and its activity that may be missed by traditional linear methods. mdpi.com By training on large datasets of diverse chemical structures, ANNs can serve as effective virtual screening tools to identify novel antibiotic candidates or to predict the activity of modified versions of existing drugs like Apalcillin.
Table 4: Performance of an ANN-Based QSAR Model for Antibiotic Classification
| Compound Class | Number of Compounds | Correctly Classified | % Accuracy |
|---|---|---|---|
| Antibiotics | 249 | 232 | 93.2% |
| Non-Antibiotics | 408 | 379 | 92.9% |
| Overall | 657 | 611 | 93.0% |
Source: Based on data from a study distinguishing antibacterial compounds using inductive QSAR descriptors and an Artificial Neural Network. mdpi.com
Predictive Modeling for Bioactivity (Antibiotic-Likeness)
Predictive modeling for bioactivity, particularly the concept of "antibiotic-likeness," utilizes computational algorithms to classify molecules based on their potential to act as antibacterial agents. These models are trained on large datasets of known antibiotics and non-antibiotic drugs, learning to distinguish between the two classes based on a variety of calculated molecular descriptors.
One notable study developed a Quantitative Structure-Activity Relationship (QSAR) model to differentiate between antibacterial and non-antibacterial compounds. mdpi.comresearchgate.net The model was built using a dataset of 657 structurally diverse compounds, which included 249 antibiotics and 408 other drugs. researchgate.net Employing an Artificial Neural Network (ANN) approach with 34 selected 'inductive' QSAR descriptors, the model demonstrated high accuracy in classifying compounds. mdpi.comresearchgate.net
Apalcillin was included in the dataset of known antibiotics and was analyzed by the validated QSAR model. The model assigned Apalcillin an "antibiotic-likeness" output value of 0.981 , where a value close to 1.0 indicates a high probability of being an antibiotic. mdpi.comresearchgate.net This high score signifies that the molecular properties of Apalcillin align strongly with the key features that the model identified as characteristic of antibacterial compounds. mdpi.comresearchgate.net Such models are valuable for the in silico screening of new chemical entities, prioritizing them for further experimental testing. mdpi.com
| Compound | CAS Registry Number | Predicted "Antibiotic-Likeness" Score (Output Value) |
|---|---|---|
| Apalcillin | 63469-19-2 | 0.981 |
| Carbenicillin (B1668345) | 4697-36-3 | 0.974 |
| Ampicillin (B1664943) | 69-53-4 | Not Reported in this Study |
The descriptors used in these models are calculated from the 2D or 3D structure of the molecule and can represent a wide range of physicochemical properties, including electronic, steric, and lipophilic characteristics. The success of the 'inductive' QSAR model in correctly classifying Apalcillin underscores the importance of electronic and structural parameters in defining its antibacterial activity. mdpi.comresearchgate.net
Data Mining and Structure-Activity Relationships
Data mining and the analysis of Structure-Activity Relationships (SAR) are crucial for understanding how the chemical structure of an antibiotic relates to its biological activity. For penicillins like Apalcillin, SAR studies elucidate which parts of the molecule are essential for its mechanism of action, spectrum of activity, and stability against bacterial resistance mechanisms like β-lactamases.
The fundamental structure of all penicillins consists of a thiazolidine (B150603) ring fused to a β-lactam ring, collectively known as the 6-aminopenicillanic acid (6-APA) nucleus. The biological activity of penicillins is primarily dependent on the integrity of the highly strained β-lactam ring. The acylamino side chain attached at the C6 position of the 6-APA nucleus is a key determinant of the antibiotic's properties.
In Apalcillin, the complex side chain, (2S,3S)-2-[(4-hydroxy-1,5-naphthyridine-3-carbonyl)amino]-3-phenylpropanoic acid, dramatically influences its activity. SAR studies on penicillins reveal several key principles applicable to Apalcillin:
The Acylamino Side Chain: The nature of this side chain determines the spectrum of activity and potency. For Apalcillin, the large, polar side chain enhances its activity against certain Gram-negative bacteria, including Pseudomonas aeruginosa. ubc.ca
Stereochemistry: The stereochemistry at the C6 position is critical. The R configuration of the side chain attachment is essential for potent antibacterial activity.
The Carboxylic Acid Group: The free carboxylic acid at the C3 position is vital for binding to Penicillin-Binding Proteins (PBPs), the ultimate molecular targets of β-lactam antibiotics.
More advanced computational techniques, such as 4D-QSAR, have been applied to penicillin analogues to build predictive models of their activity. nih.gov One such study performed on 87 penicillin analogues used an electron conformational-genetic algorithm (EC-GA) to identify the key pharmacophore features. nih.gov This method considers multiple conformations of the molecules and uses both electronic and geometric descriptors to build a robust model. nih.gov While Apalcillin was not individually named, the study's test set included 13 commercial penicillins, and the resulting models showed high predictive accuracy. nih.gov These types of analyses help to quantify the SAR and guide the design of new derivatives with improved properties.
| Structural Feature | Location on Penicillin Nucleus | Importance for Activity |
|---|---|---|
| β-Lactam Ring | Fused four-membered ring | Essential for covalent modification of Penicillin-Binding Proteins (PBPs). Ring strain is key to its reactivity. |
| Thiazolidine Ring | Fused five-membered sulfur-containing ring | Maintains the structural integrity and strained nature of the β-lactam ring. |
| Acylamino Side Chain | C6 Position | Determines the spectrum of activity (Gram-positive vs. Gram-negative), potency, and susceptibility to β-lactamases. |
| Carboxylic Acid | C3 Position | Crucial for binding to the active site of PBPs. |
Data mining of large chemical and biological databases can further reveal subtle SAR trends and can be used to predict potential liabilities or off-target effects. For instance, computational models can predict physicochemical properties like solubility, which is a critical factor for bioavailability. researchgate.net By analyzing compounds structurally related to Apalcillin, these methods can help in designing new analogues with optimized activity and pharmacokinetic profiles.
Investigative Studies on Apalcillin Sodium Derivatives and Analogues
Structure-Activity Relationship (SAR) Studies of Modified Apalcillin (B1665124) Structures
The antimicrobial activity of apalcillin and its analogues is intrinsically linked to their chemical structures. capes.gov.br Molecular modifications of the core penicillin and cephalosporin (B10832234) nuclei have enabled the development of molecules with enhanced capabilities to penetrate the outer membranes of bacterial cells, resist degradation by β-lactamases, and bind more effectively to penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. capes.gov.broup.com
Apalcillin, along with other ureido derivatives of ampicillin (B1664943) like azlocillin (B1666447), mezlocillin (B1676548), and piperacillin (B28561), demonstrates activity against a wide range of organisms. capes.gov.br This is attributed to their efficient passage through the bacterial outer membrane and their strong affinity for PBPs 1 and 3. capes.gov.broup.com Although not inherently stable against β-lactamases, their ability to reach and bind to their target sites contributes significantly to their effectiveness. capes.gov.br
SAR studies have also explored the impact of various substitutions on the core structure. For instance, the introduction of hydrophilic substituents on the phenyl ring of related 6 alpha-methoxysulbenicillin analogues led to derivatives with potent activity against Pseudomonas aeruginosa, including strains that produce β-lactamase. nih.gov Further substitutions on these derivatives resulted in an even greater improvement in activity against Gram-negative bacteria. nih.gov
In the broader context of β-lactam antibiotics, the presence of an acid function on the acyl side chain has been shown to confer resistance to cephalosporinases produced by Pseudomonas and to broaden the spectrum of activity. oup.comcapes.gov.br
Synthesis and In Vitro Evaluation of Novel Apalcillin Derivatives
The synthesis of novel apalcillin derivatives aims to enhance its antimicrobial spectrum and overcome resistance mechanisms. One area of exploration involves creating hybrid molecules. For example, ampicillin has been conjugated with other molecules, such as tetramic acids, inspired by the acylation of the amine terminal in ureidopenicillins like piperacillin. nih.gov These ureidopenicillins are known for their broad-spectrum activity, particularly against P. aeruginosa. nih.gov
Another approach has been the synthesis of fluoroquinolonyl-ampicillin derivatives. researchgate.net These hybrid compounds have shown a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Notably, some of these derivatives exhibited greater activity against Pseudomonas aeruginosa strains compared to the parent antibiotics. researchgate.net
The synthesis process for such derivatives often involves coupling the parent antibiotic with another active moiety. For instance, a new ampicillin derivative was synthesized by coupling ampicillin with 6,7-difluoroquinolonic acid. researchgate.net The resulting compound was significantly more active than either ampicillin or the fluoroquinolone alone against all pyocin types of P. aeruginosa. researchgate.net
Comparative Analysis of Antimicrobial Properties of Analogues
Comparative studies are crucial for positioning the therapeutic potential of apalcillin and its analogues relative to other antibiotics. In one such study, the in vitro activity of apalcillin was compared to piperacillin and carbenicillin (B1668345) against a large number of bacterial isolates. nih.gov The results indicated that apalcillin and piperacillin have very similar spectra of activity. nih.gov However, apalcillin was found to be significantly more active against Pseudomonas aeruginosa and Acinetobacter calcoaceticus subsp. anitratus. nih.gov
Furthermore, the activity of apalcillin has been compared with other Pseudomonas-active penicillins like azlocillin, mezlocillin, carbenicillin, and ticarcillin. nih.gov Apalcillin demonstrated a broad spectrum of antibacterial activity, similar to piperacillin, but with greater potency against Acinetobacter spp. and Pseudomonas aeruginosa. nih.gov
The following table provides a comparative overview of the Minimum Inhibitory Concentrations (MIC) for apalcillin and its analogues against various bacterial species.
| Antibiotic | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Apalcillin | Pseudomonas aeruginosa | < 2.0 | 2.0 |
| Piperacillin | Pseudomonas aeruginosa | - | 64 |
| Apalcillin | Acinetobacter calcoaceticus subsp. anitratus | - | 2.0 |
| Piperacillin | Acinetobacter calcoaceticus subsp. anitratus | - | 16 |
| Apalcillin | Enterobacteriaceae | ≤ 8.0 | - |
| Piperacillin | Enterobacteriaceae | ≤ 8.0 | - |
Protein Binding and in Vitro Interaction Studies
Evaluation of Binding Capacity to Serum Proteins (e.g., Human Serum Albumin)
Apalcillin (B1665124) exhibits a high degree of binding to serum proteins, a characteristic that distinguishes it from some other penicillins. nih.govasm.org The primary protein responsible for this interaction in the bloodstream is human serum albumin (HSA). mdpi.com Studies have shown that Apalcillin's binding to serum proteins is substantial, with research indicating a mean serum protein binding of 86%. asm.org This high binding capacity is a key factor influencing its pharmacokinetic profile. nih.gov
In vitro experiments investigating the interaction between Apalcillin and human serum albumin have demonstrated that Apalcillin possesses a high binding capacity. nih.gov Unlike some other β-lactam antibiotics, whose binding rates to serum albumin decrease significantly with rising drug concentrations, Apalcillin's binding remains relatively stable even at high concentrations. nih.gov This suggests a strong and consistent interaction with its binding sites on the albumin molecule.
Table 1: Protein Binding of Apalcillin and Comparator Antibiotics
| Antibiotic | Mean Serum Protein Binding (%) |
|---|---|
| Apalcillin | 86% asm.org |
| Piperacillin (B28561) | 48% asm.org |
| Cefoperazone | ~90% nih.gov |
| Cefazolin | ~89% nih.gov |
Competitive Binding Studies with Other β-Lactam Antibiotics (e.g., Cefoperazone, Cefazolin)
In vitro studies have explored the competitive drug-protein interactions between Apalcillin and other β-lactam antibiotics, such as Cefoperazone and Cefazolin, which also exhibit high protein binding. nih.govnih.gov These investigations reveal that Apalcillin partially shares binding sites on serum proteins with both Cefoperazone and Cefazolin. nih.gov
When studied together, each drug competitively inhibits the binding of the other to serum protein, indicating they vie for the same or overlapping binding locations on the albumin molecule. nih.govnih.gov Research has clarified that Apalcillin appears to have a higher binding capacity to protein than either Cefoperazone or Cefazolin. nih.gov The co-administration of such drugs can lead to a mutual influence on their binding to serum protein, which can alter the concentration of the unbound, active drug for each antibiotic. nih.gov
Table 2: Competitive Protein Binding Interactions
| Antibiotic Combination | Observation |
|---|---|
| Apalcillin & Cefoperazone | Apalcillin partially shares binding sites with Cefoperazone. nih.gov |
| Apalcillin & Cefazolin | Apalcillin partially shares binding sites with Cefazolin. nih.gov |
| Cefoperazone & Cefazolin | The drugs competitively inhibit the binding of each other to serum protein. nih.gov |
Implications of Protein Binding on In Vitro Antimicrobial Efficacy
The extensive binding of Apalcillin to serum proteins has significant implications for its in vitro antimicrobial efficacy. It is a well-established principle in pharmacology that only the unbound (free) fraction of a drug is microbiologically active. frontiersin.orgnih.govnih.gov This free fraction is able to diffuse across membranes and interact with bacterial targets, such as penicillin-binding proteins (PBPs), to inhibit cell wall synthesis. nih.govpsu.edu
Therefore, the high protein binding of Apalcillin (around 86%) means that a large portion of the total drug concentration in serum is in an inactive, bound state. asm.org When evaluating the effectiveness of Apalcillin in laboratory settings (in vitro), it is crucial to account for this binding. psu.edu The presence of serum proteins in testing media can significantly reduce the concentration of free Apalcillin, potentially underestimating its true potency if only total drug concentration is considered. mdpi.com
For highly protein-bound agents like Apalcillin, the concentration of free drug available may be substantially lower than the total concentration measured in the blood. mdpi.com This relationship is a critical consideration for accurately correlating in vitro susceptibility data (like Minimum Inhibitory Concentrations, or MICs) with potential in vivo effectiveness. nih.govpsu.edu The equilibrium between bound and unbound drug is dynamic, and the protein-bound fraction can act as a reservoir, releasing free drug as it is cleared from the system. mdpi.com Nevertheless, the initial high binding reduces the immediately available active drug concentration. frontiersin.org
Environmental Fate and Microbial Degradation of Apalcillin Sodium
Detection in Environmental Samples
The detection of antibiotic residues in environmental matrices like water and soil is crucial for understanding their prevalence and potential risks. reactgroup.org While specific environmental monitoring data for apalcillin (B1665124) is not widely available in the reviewed literature, the analytical methods used for other β-lactam antibiotics, such as the closely related ampicillin (B1664943), are well-established and applicable. frontiersin.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the preferred and most sophisticated technology for identifying and quantifying low concentrations of antibiotics in complex environmental samples. reactgroup.orgijpsonline.comresearchgate.net These methods offer high sensitivity and specificity, which are necessary because residual antibiotic concentrations in the environment are often very low, ranging from nanograms to micrograms per liter. nih.gov An HPLC method has been successfully developed to determine apalcillin and its metabolites in human fluids, demonstrating its suitability for detection with limits around 0.5 to 1.5 µg/mL, depending on the specific instrumental parameters. asm.org This indicates that similar methods could be readily adapted for environmental samples such as wastewater, surface water, and soil. ijpsonline.com
Other detection techniques for related penicillins include immunoassays and specialized biosensors, which can be rapid and selective, though sometimes less sensitive than advanced mass spectrometry methods. reactgroup.orgfrontiersin.orgresearchgate.net
Table 1: Analytical Methods for Detection of Apalcillin and Related Antibiotics
| Technique | Target Analyte | Sample Matrix | Reported Detection Limit |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Apalcillin | Human Serum/Urine | 0.5 - 1.5 µg/mL asm.org |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | General Antibiotics | Wastewater, Surface Water, Soil, Food products | Can achieve sensitivities as low as 0.17 ng/mL ijpsonline.com |
| Enzyme-based fluorescence | Ampicillin | Environmental Water Samples | 0.026 µM frontiersin.org |
Microbiological Transformation and Biodegradation Pathways
The primary mechanism for the microbial degradation of apalcillin and other β-lactam antibiotics involves the enzymatic hydrolysis of the characteristic β-lactam ring. wikipedia.orgresearchgate.net This process is primarily mediated by β-lactamase enzymes, which are produced by a wide variety of bacteria as a resistance mechanism. wikipedia.orgresearchgate.net Apalcillin is known to be susceptible to hydrolysis by plasmid-encoded β-lactamases, which cleave the amide bond in the ring, rendering the antibiotic inactive. nih.govnih.gov
Once the β-lactam ring is opened, the initial degradation product formed from apalcillin is its corresponding penicilloic acid. asm.org Research has identified two isomeric forms of penicilloic acid as the primary metabolites of apalcillin. asm.org This degradation pathway is consistent with that of other penicillins like ampicillin. noaa.gov The presence of these degradation products can be confirmed using analytical techniques like HPLC. asm.org For instance, the enzymatic degradation of apalcillin by β-lactamase from Bacillus cereus results in the disappearance of the parent compound peak and a corresponding increase in the peak of its penicilloic acid metabolite in chromatograms. asm.org
Table 2: Identified Degradation Products of Apalcillin
| Parent Compound | Degradation Product | Transformation Process | Method of Identification |
|---|---|---|---|
| Apalcillin (sodium) | Apalcillin Penicilloic Acid (Isomer 1) | Enzymatic hydrolysis (β-lactamase) | High-Performance Liquid Chromatography (HPLC) asm.org |
| Apalcillin (sodium) | Apalcillin Penicilloic Acid (Isomer 2) | Enzymatic hydrolysis (β-lactamase) | High-Performance Liquid Chromatography (HPLC) asm.org |
Impact on Environmental Microbial Communities
The introduction of antibiotics into the environment can significantly alter the structure and function of natural microbial communities in soil and water. nih.govnih.govnih.gov These compounds are designed to be biologically active and can exert selective pressure on microorganisms even at low concentrations. nih.govdiva-portal.org The effects can include changes in microbial biomass, enzyme activity, and the relative abundance of different microbial groups like bacteria and fungi. nih.govnih.gov
The presence of antibiotics can also shift the balance between different types of microorganisms. For instance, if bacterial populations are suppressed, fungi may become more dominant, potentially altering key ecological processes like nutrient cycling. frontiersin.org The continuous exposure of microbial communities to antibiotics is a major driver for the selection and proliferation of antibiotic-resistant bacteria and the spread of antibiotic resistance genes, which is a significant public health concern. nih.govdiva-portal.org While direct studies on apalcillin's community-level impact are scarce, the general principles observed for other antibiotics in soil and aquatic environments are expected to apply. nih.govnih.govfrontiersin.org
Table 3: General Impacts of Antibiotics on Environmental Microbial Communities
| Effect | Description | Potential Consequence |
|---|---|---|
| Alteration of Community Structure | Changes in the relative abundance of different microbial taxa (e.g., bacteria, fungi). nih.govnih.gov Inhibition of susceptible species. frontiersin.org | Reduced microbial diversity, shifts in dominant species. frontiersin.org |
| Impact on Microbial Biomass | Decrease in the total microbial biomass due to bactericidal or bacteriostatic effects. frontiersin.org | Changes in soil and water ecosystem functions. |
| Inhibition of Microbial Activity | Reduction in key microbial processes and soil enzyme activities. nih.gov | Alteration of nutrient cycles (e.g., nitrogen cycle). frontiersin.org |
| Selection for Resistance | Increased prevalence of antibiotic-resistant bacteria and antibiotic resistance genes (ARGs). nih.govdiva-portal.org | Dissemination of antibiotic resistance in the environment. researchgate.net |
Q & A
Q. What are the standard analytical methods for determining the purity and identity of Apalcillin (sodium)?
Apalcillin (sodium) purity and identity are typically assessed using pharmacopeial methods outlined in the USP monograph. High-performance liquid chromatography (HPLC) is the primary method for quantifying purity, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural identity. Microbial assays, such as agar diffusion, validate antimicrobial activity against reference strains (e.g., Escherichia coli ATCC 25922). Ensure calibration with certified reference standards and adherence to USP guidelines for validation parameters (e.g., linearity, precision) .
Q. How should researchers design experiments to evaluate Apalcillin (sodium) stability under varying storage conditions?
Stability studies require controlled environmental chambers to simulate temperature (e.g., 25°C, 40°C), humidity (e.g., 60% RH), and light exposure. Use accelerated stability protocols (ICH Q1A guidelines) with periodic sampling (0, 1, 3, 6 months). Analyze degradation products via HPLC with photodiode array detection and quantify potency loss using microbial assays. Include positive controls (e.g., ampicillin) and validate methods per USP <1225> for analytical procedure robustness .
Q. What are the best practices for synthesizing Apalcillin (sodium) in a laboratory setting?
Synthesis protocols should follow peer-reviewed methods, such as β-lactam ring formation via acylation of 6-aminopenicillanic acid (6-APA) with appropriate acylating agents. Document reaction conditions (e.g., pH, temperature, solvent system) and purification steps (e.g., crystallization, lyophilization). Characterize intermediates and final products using Fourier-transform infrared spectroscopy (FTIR) for functional groups and X-ray diffraction (XRD) for crystallinity. Provide detailed procedural replicates to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in Apalcillin (sodium) efficacy data across different in vitro and in vivo studies?
Conflicting data may arise from variations in bacterial strain susceptibility, pharmacokinetic parameters, or experimental design. Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., inoculum size, serum protein binding). Perform head-to-head comparative studies under standardized conditions (CLSI M07/M100 guidelines) and employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate in vitro MIC values with in vivo outcomes. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity .
Q. What methodologies are recommended for studying Apalcillin (sodium) resistance mechanisms in Gram-negative bacteria?
Use whole-genome sequencing (WGS) to identify mutations in penicillin-binding proteins (PBPs) or β-lactamase genes (e.g., TEM, SHV). Combine transcriptomic analysis (RNA-seq) to assess upregulated efflux pumps (e.g., AcrAB-TolC). Validate findings with isogenic knockout strains and complementation assays. For phenotypic confirmation, perform time-kill curves and checkerboard synergy tests with β-lactamase inhibitors (e.g., clavulanic acid) .
Q. How should researchers optimize experimental protocols for Apalcillin (sodium) combination therapies?
Apply factorial design experiments to evaluate drug interactions (synergy, additivity, antagonism). Use fractional inhibitory concentration indices (FICIs) and Bliss independence models. For in vivo studies, employ murine infection models with neutropenic or immunocompetent designs. Ensure dose-ranging studies to establish pharmacokinetic overlap and toxicity thresholds. Publish raw data and statistical code to facilitate reproducibility .
Q. What advanced techniques can elucidate Apalcillin (sodium) degradation pathways in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards is ideal for identifying degradation products. Use in vitro biomimetic systems (e.g., liver microsomes) to simulate metabolic pathways. For environmental degradation, apply high-resolution mass spectrometry (HRMS) and molecular networking tools (e.g., GNPS) to track transformation products. Cross-validate findings with computational chemistry (e.g., DFT calculations) .
Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to Apalcillin (sodium) research proposals?
- Feasible : Ensure access to validated bacterial strains and analytical infrastructure (e.g., CLIA-certified labs).
- Interesting : Focus on understudied resistance mechanisms or synergistic combinations.
- Novel : Explore Apalcillin’s potential against multidrug-resistant (MDR) Pseudomonas aeruginosa biofilms.
- Ethical : Adhere to institutional biosafety committees (IBCs) for genetically modified organisms.
- Relevant : Align with WHO priority pathogens lists and antibiotic stewardship initiatives .
Q. What statistical approaches are critical for analyzing Apalcillin (sodium) dose-response relationships?
Use nonlinear regression models (e.g., sigmoidal Emax) to calculate EC50/IC50 values. For time-kill assays, apply area under the curve (AUC) analysis normalized to growth controls. Employ mixed-effects models to account for inter-experiment variability. Report confidence intervals and effect sizes instead of relying solely on p-values .
Data Presentation and Reproducibility
Q. How should researchers document Apalcillin (sodium) experimental protocols to ensure reproducibility?
Follow the Materials Design Analysis Reporting (MDAR) checklist. Include batch numbers of chemicals, equipment calibration records, and raw data repositories (e.g., Zenodo). For in vivo studies, comply with ARRIVE 2.0 guidelines. Publish supplementary materials detailing outlier exclusion criteria and step-by-step troubleshooting logs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
